Iso-proylFerulic acid
Description
BenchChem offers high-quality Iso-proylFerulic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iso-proylFerulic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWMQRNUHIETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315988 | |
| Record name | Isopropyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-94-6 | |
| Record name | Isopropyl ferulate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl ferulate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Iso-propyl Ferulate
Executive Summary
Iso-propyl Ferulate (IPF) represents a strategic lipophilic modification of ferulic acid (4-hydroxy-3-methoxycinnamic acid). While ferulic acid is a potent antioxidant with established radical-scavenging capabilities, its application in topical and lipid-based drug delivery systems is often limited by its hydrophilicity (logP ~1.5).
Esterification with isopropanol significantly enhances membrane permeability and bioavailability while retaining the core phenolic antioxidant pharmacophore. This guide outlines the two primary synthesis routes—biocatalytic (green) and acid-catalyzed (classical) —and provides a rigorous characterization framework for validation.
Part 1: Chemical Rationale & Structure-Activity Relationship
The synthesis of IPF is driven by the need to alter the physicochemical properties of the parent molecule without disrupting its electronic conjugation.
-
Lipophilicity: The isopropyl group increases the partition coefficient (logP), facilitating passive diffusion across the stratum corneum and cell membranes.
-
Stability: Steric hindrance provided by the branched isopropyl group offers slightly higher resistance to non-enzymatic hydrolysis compared to methyl or ethyl esters.
-
Bioactivity: The retention of the trans-α,β-unsaturated carbonyl system ensures the molecule remains an effective Michael acceptor, crucial for activating the Nrf2 pathway (cellular antioxidant response).
DOT Diagram: Structure-Activity Logic
Figure 1: The strategic modification of ferulic acid to isopropyl ferulate to enhance bioavailability.
Part 2: Synthesis Protocols
Two distinct methodologies are presented. The Enzymatic Route is recommended for high-value pharmaceutical applications due to mild conditions and ease of purification. The Chemical Route is suitable for large-scale industrial synthesis where energy costs are less critical than catalyst cost.
Method A: Enzymatic Synthesis (Preferred - Green Chemistry)
Catalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435). Principle: Transesterification in non-aqueous media to shift equilibrium toward synthesis.
Protocol Steps:
-
Preparation: Dissolve Ferulic Acid (10 mmol) in n-heptane or toluene (50 mL). Note: Co-solvent (DMSO <5%) may be added if solubility is limiting, but it reduces enzyme activity.
-
Substrate Addition: Add Isopropanol (30 mmol, 3 equiv). Excess alcohol drives the equilibrium.
-
Catalyst Addition: Add immobilized CALB (10-20% w/w relative to substrate).
-
Incubation: Incubate at 55°C in an orbital shaker (200 rpm) for 24–48 hours.
-
Critical Control: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water byproduct, preventing hydrolysis.
-
-
Filtration: Filter off the immobilized enzyme (reusable).
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from hexane/ethyl acetate.[1]
Method B: Acid-Catalyzed Fischer Esterification (Classical)
Catalyst: Concentrated Sulfuric Acid (
Protocol Steps:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (optional) and reflux condenser.
-
Reaction Mix: Combine Ferulic Acid (50 mmol) and Isopropanol (150 mL). Add conc.
(1 mL) dropwise. -
Reflux: Heat to reflux (~82°C) for 6–8 hours.
-
Endpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Neutralization: Cool to room temperature. Neutralize with saturated
solution until pH ~7. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry combined organic layers over anhydrous
. -
Isolation: Concentrate in vacuo to yield crude solid. Recrystallize from ethanol/water.
DOT Diagram: Synthesis Workflow (Enzymatic)
Figure 2: Workflow for the lipase-catalyzed synthesis of isopropyl ferulate.
Part 3: Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The presence of the isopropyl septet and the retention of the trans-alkene coupling constants are the key validity markers.
Spectroscopic Data Table
| Technique | Parameter | Expected Value / Signal | Structural Assignment |
| 1H NMR | 1.31 (d, J=6.2 Hz, 6H) | Isopropyl Methyls ( | |
| (400 MHz, | 3.92 (s, 3H) | Methoxy group ( | |
| 5.14 (sept, J=6.2 Hz, 1H) | Isopropyl Methine ( | ||
| 5.90 (s, 1H) | Phenolic | ||
| 6.28 (d, J=15.9 Hz, 1H) | Alkene | ||
| 6.91 (d, J=8.1 Hz, 1H) | Aromatic ring (C5-H) | ||
| 7.05 (d, J=1.8 Hz, 1H) | Aromatic ring (C2-H) | ||
| 7.08 (dd, J=8.1, 1.8 Hz, 1H) | Aromatic ring (C6-H) | ||
| 7.60 (d, J=15.9 Hz, 1H) | Alkene | ||
| FTIR | 3350-3400 (broad) | Phenolic O-H stretch | |
| 1705-1715 (sharp) | Ester C=O stretch (conjugated) | ||
| 1630 | Alkene C=C stretch | ||
| 1270 | C-O-C asymmetric stretch | ||
| MS | m/z | 236.1 | Molecular Ion ( |
Physical Properties[2][3][4][5]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 58–62°C (Note: Purity dependent; lower than ethyl ferulate).
-
Solubility: Soluble in Ethanol, DMSO, Ethyl Acetate.[2] Insoluble in Water.
Part 4: Stability & Applications[2][3]
Stability Profile
Isopropyl ferulate exhibits enhanced stability in lipid formulations compared to ferulic acid. However, as an antioxidant, it is susceptible to oxidation upon prolonged exposure to light and air.
-
Storage: Store at -20°C in amber vials under inert atmosphere (
or Ar). -
Formulation: Compatible with non-ionic surfactants and liposomal carriers.
Applications in Drug Development
-
Topical Photoprotection: The extended conjugation allows UV absorption (280–320 nm). The lipophilic ester penetrates the stratum corneum to neutralize ROS generated by UV exposure.
-
Cosmeceuticals: Used as a stabilizing agent for Vitamin C and E formulations, preventing their oxidation while providing synergistic anti-aging benefits.
-
Antimicrobial Agents: Shows efficacy against Gram-positive bacteria due to membrane disruption capabilities facilitated by the isopropyl tail.
References
-
Enzymatic Synthesis: Varma, R. J., & Rathod, V. K. (2011). Synthesis of isopropyl ferulate using silica-immobilized lipase in an organic medium. Biocatalysis and Agricultural Biotechnology. Link
-
Microwave Assisted Synthesis: Zhang, X., et al. (2013). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules. Link
-
Biological Activity: Graf, E. (1992). Antioxidant potential of ferulic acid.[3][4][5] Free Radical Biology and Medicine. Link
-
NMR Data Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 635639, Isopropyl alcohol (Precursor data). Link
Sources
"iso-propyl ferulic acid chemical properties"
Enhancing the Bioavailability and Efficacy of Phenolic Therapeutics
Executive Summary
Isopropyl ferulate (IPF) represents a strategic derivatization of ferulic acid, a potent phytochemical antioxidant. By esterifying the carboxylic acid moiety with isopropanol, the molecular lipophilicity is significantly enhanced without compromising the phenolic hydroxyl group responsible for radical scavenging. This modification addresses the primary limitation of the parent compound—poor lipid solubility—thereby expanding its utility in lipophilic drug delivery systems, dermocosmetics, and lipid-based nutraceuticals. This guide details the physicochemical profile, synthesis protocols, and pharmacological mechanisms of IPF.
Physicochemical Profile
The transition from ferulic acid to isopropyl ferulate fundamentally alters the molecule's interaction with biological membranes. While ferulic acid is hydrophilic (LogP ~1.5), the isopropyl ester exhibits increased lipophilicity, facilitating passive diffusion across the stratum corneum and cell membranes.
Table 1: Comparative Physicochemical Properties[1]
| Property | Ferulic Acid (Parent) | Isopropyl Ferulate (Ester) | Relevance |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₃H₁₆O₄ | Structural basis |
| Molecular Weight | 194.18 g/mol | 236.26 g/mol | Permeability factor |
| LogP (Predicted) | ~1.51 | ~3.12 | Lipid membrane crossing |
| Solubility (Water) | Poor (<1 mg/mL) | Insoluble | Aqueous formulation challenge |
| Solubility (Alcohols) | Moderate | High | Formulation in tinctures/serums |
| Physical State | Crystalline Solid | Viscous Oil / Low-melting Solid | Processing & handling |
| Melting Point | 168–172 °C | ~185 K (-88°C) [Predicted] | Stability profile |
Note: The lipophilic shift (ΔLogP ≈ +1.6) suggests IPF is superior for targeting lipid-rich environments, such as the skin barrier or adipose tissue, compared to the parent acid.
Synthesis & Manufacturing Protocol
The synthesis of isopropyl ferulate is a classic Fischer esterification, often optimized using microwave irradiation to reduce reaction time and improve yield. The following protocol describes a high-efficiency, acid-catalyzed synthesis suitable for laboratory scale-up.
3.1. Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The carbonyl oxygen of ferulic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of isopropanol.
Figure 1: Synthetic workflow for Isopropyl Ferulate production comparing microwave-assisted vs. conventional reflux methods.
3.2. Step-by-Step Protocol (Microwave-Assisted)
-
Reagent Prep: Dissolve 5 mmol of Ferulic Acid in 10 mL of anhydrous Isopropanol (excess alcohol drives equilibrium).
-
Catalysis: Add 10-20% w/w of heterogeneous catalyst (e.g., Amberlyst-46) or catalytic H₂SO₄.
-
Irradiation: Place in a microwave reactor. Set temperature to 110°C and power to 100W. Irradiate for 15 minutes.
-
Work-up:
-
Filter off solid catalyst (if heterogeneous).
-
Evaporate excess isopropanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate.[2]
-
Wash with NaHCO₃ (sat.) to remove unreacted acid, then brine.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 8:1) if necessary.[3]
Pharmacological Mechanisms
IPF acts as a "Pro-Drug" and a direct antioxidant. Its ester bond is susceptible to hydrolysis by intracellular esterases, releasing free Ferulic Acid at the target site. However, the intact ester also possesses intrinsic radical scavenging capabilities.
4.1. Antioxidant & Anti-Inflammatory Pathways
The phenolic hydroxyl group remains free in IPF, allowing it to donate hydrogen atoms to neutralize Reactive Oxygen Species (ROS) such as hydroxyl and peroxyl radicals.
-
Direct Scavenging: IPF + R• → IPF[4]• (Stable Phenoxy Radical) + RH
-
Prodrug Release: Once inside the cell, carboxylesterases hydrolyze IPF to Ferulic Acid, which then inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).
4.2. Biological Signaling Diagram
Figure 2: Dual mechanism of action: Direct antioxidant activity and intracellular hydrolysis to the active metabolite Ferulic Acid.
Applications in Drug Development[8]
5.1. Dermocosmetics & Transdermal Delivery
The primary application of IPF is in topical formulations where deep skin penetration is required.
-
Stability: IPF is more stable in oil-based formulas than free ferulic acid, which is prone to oxidation and crystallization.
-
Efficacy: Studies on alkyl ferulates indicate they retain the UV-absorbing properties of the parent acid, making them excellent boosters for SPF formulations.
5.2. Metabolic Syndrome & Adipogenesis
Emerging research suggests ferulic acid derivatives can inhibit adipogenesis. By downregulating PPARγ and C/EBPα (master regulators of fat cell differentiation), IPF (via its metabolite) may reduce lipid accumulation in adipocytes.
Experimental Validation Protocol (Adipogenesis):
-
Cell Line: 3T3-L1 Preadipocytes.
-
Differentiation: Induce with MDI cocktail (IBMX, Dexamethasone, Insulin).
-
Treatment: Treat cells with IPF (10-50 µM) during differentiation (Days 0-8).
-
Assay: Oil Red O staining to quantify lipid droplets; RT-qPCR for adipogenic markers.
References
-
Comparison of Antioxidant Activity: The Structure–Antioxidant Activity Relationship of Ferulates. National Institutes of Health (NIH). Link
-
Synthesis Protocol: Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. MDPI / NIH. Link
-
Chemical Data: Isopropyl Ferulate Chemical Properties. ChemicalBook. Link
-
Adipogenesis Mechanism: Ferulic Acid Stimulates Adipocyte-Specific Secretory Proteins to Regulate Adipose Homeostasis. NIH. Link
-
General Pharmacokinetics: Dermal absorption and pharmacokinetics of isopropanol. NIH. Link
Sources
Technical Whitepaper: Isopropyl Ferulate Solubility in Organic Solvents
The following technical guide is structured to provide a comprehensive analysis of Isopropyl Ferulate, focusing on its solubility profile, physicochemical properties, and the thermodynamic frameworks necessary for its characterization in drug development.
Content Type: Technical Guide & Experimental Protocol Subject: Isopropyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (CAS: 59831-94-6) Audience: Formulation Scientists, Process Chemists, and Drug Delivery Researchers
Executive Summary
Isopropyl ferulate (IPF) represents a critical lipophilic modification of ferulic acid, designed to enhance membrane permeability and bioavailability while retaining potent antioxidant and anti-inflammatory properties. Unlike its parent compound, which exhibits limited solubility in non-polar media, the isopropyl ester functionalization significantly alters the thermodynamic dissolution profile. This guide analyzes the solubility landscape of IPF, providing predicted physicochemical shifts, qualitative solubility data derived from synthesis workflows, and a rigorous experimental protocol for generating precise thermodynamic data.
Physicochemical Identity & Structural Analysis
Understanding the solubility behavior of isopropyl ferulate requires a comparative analysis with its parent molecule, ferulic acid.[1] The esterification of the carboxylic acid group with an isopropyl moiety disrupts the strong intermolecular hydrogen bonding network typical of the crystalline acid, generally lowering the melting point and increasing lipophilicity.
Table 1: Comparative Physicochemical Profile
| Property | Ferulic Acid (Parent) | Isopropyl Ferulate (Target) | Impact on Solubility |
| CAS Registry | 1135-24-6 | 59831-94-6 | — |
| Molecular Weight | 194.18 g/mol | 236.26 g/mol | Slight decrease in molar solubility due to size. |
| LogP (Lipophilicity) | ~1.64 | ~2.5 - 3.1 (Predicted) | Drastic increase in non-polar solvent affinity. |
| H-Bond Donors | 2 (Phenolic OH, COOH) | 1 (Phenolic OH) | Reduced water solubility; enhanced lipid compatibility. |
| Melting Point | 170–174 °C | ~50–60 °C (Est.) | Lower crystal lattice energy facilitates dissolution. |
| Key Solvents | Ethanol, DMSO, PEG-400 | DMSO, n-Heptane, Isopropanol | Shift towards more hydrophobic solvents. |
Note: Melting point and LogP for IPF are estimated based on structural analogs (n-propyl ferulate) and synthesis observations.
Solubility Landscape: Qualitative & Quantitative Insights
While extensive thermodynamic tables exist for ferulic acid, specific mole-fraction data for isopropyl ferulate is often proprietary. However, data derived from enzymatic synthesis protocols provides a definitive qualitative solubility map.
High-Solubility Solvents (Process Media)
-
Dimethyl Sulfoxide (DMSO): Used as the primary reaction medium in lipase-catalyzed synthesis. IPF exhibits high solubility here, likely exceeding 150 mg/mL at 45°C, facilitating high conversion rates (>83%).
-
Alcohols (Ethanol, Isopropanol): As both a reactant (isopropanol) and a solvent, short-chain alcohols solubilize IPF effectively. The "like-dissolves-like" principle applies strongly here due to the ester's alcohol residue.
-
Ethyl Acetate: A standard extraction solvent for ferulate esters, indicating moderate-to-high solubility suitable for purification.
Non-Polar & Hydrocarbon Solvents
-
n-Heptane: Unlike ferulic acid, which is insoluble in hydrocarbons, IPF shows partial miscibility/solubility in n-heptane, often used in biphasic enzymatic systems to drive esterification.
-
Vegetable Oils: The increased LogP suggests IPF is miscible with medium-chain triglycerides (MCTs) and cosmetic oils, making it a superior candidate for lipid-based formulations compared to the parent acid.
Thermodynamic Modeling Framework
To rigorously characterize IPF solubility for formulation, researchers must move beyond "soluble/insoluble" descriptors to thermodynamic modeling. The dissolution process is governed by the breaking of solute-solute bonds (crystal lattice fusion) and the formation of solute-solvent interactions.
The Modified Apelblat Equation
The most robust model for correlating experimental solubility data of ferulate derivatives is the Modified Apelblat Equation . It relates the mole fraction solubility (
- : Mole fraction solubility of IPF.
- : Absolute temperature (Kelvin).[2]
-
: Empirical model parameters derived from regression analysis.
-
Parameter B is related to the enthalpy of solution.
-
Parameter C accounts for the temperature dependence of the heat capacity.
-
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, the standard enthalpy (
-
Enthalpy (
): Indicates if dissolution is endothermic (positive) or exothermic. Ferulic acid derivatives typically show endothermic dissolution ( ), meaning solubility increases with temperature. -
Gibbs Free Energy (
): A negative indicates spontaneous dissolution.
Experimental Protocol: Determination of IPF Solubility
Since specific literature data may be sparse, the following self-validating protocol is designed for researchers to generate authoritative solubility data.
Methodology: Isothermal Saturation (Shake-Flask)
Objective: Determine the mole fraction solubility of Isopropyl Ferulate in binary or pure solvents at
Step-by-Step Workflow:
-
Preparation: Add excess Isopropyl Ferulate solid to 10 mL of the target solvent (e.g., Ethanol, DMSO, n-Heptane) in a glass stoppered vial.
-
Equilibration: Place vials in a biological shaker incubator controlled at the target temperature (
K). Shake at 150 rpm for 72 hours to ensure equilibrium. -
Sedimentation: Allow the suspension to settle for 4 hours. If the solid phase disappears, add more IPF and repeat.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to prevent adsorption of the lipophilic ester).
-
Dilution: Immediately dilute the filtrate with the mobile phase (methanol/water) to prevent precipitation upon cooling.
-
Quantification: Analyze via HPLC-UV.
HPLC Analytical Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: Methanol : 0.5% Acetic Acid (70:30 v/v). Note: Higher organic ratio required than Ferulic Acid due to ester lipophilicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 323 nm (Characteristic absorption of the ferulic moiety).
-
Retention Time: Expect IPF to elute after Ferulic Acid (approx. 1.5x - 2.0x retention time).
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow for determining and modeling the solubility of Isopropyl Ferulate, ensuring data integrity.
Figure 1: Systematic workflow for the experimental determination and thermodynamic modeling of Isopropyl Ferulate solubility.
Implications for Drug Development[2]
The solubility data of Isopropyl Ferulate dictates its application in pharmaceutical and cosmetic formulations:
-
Transdermal Delivery: The increased LogP (approx 2.5–3.0) compared to ferulic acid makes IPF an ideal candidate for lipid-based nanocarriers (SLNs, NLCs). It will partition effectively into the stratum corneum.
-
Formulation Stability: Unlike the acid, which may crystallize out of aqueous gels, the ester is compatible with oil-in-water emulsion phases.
-
Process Purification: The solubility differential between Ferulic Acid (soluble in base) and Isopropyl Ferulate (insoluble in base, soluble in organic solvents) allows for easy purification via liquid-liquid extraction using Ethyl Acetate/Water systems.
References
-
Synthesis & Solvent Context: Kumar, A., & Kanwar, S. S. (2011).[3][4][5][6] Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium.[3][5][6][7][8][9][10] Enzyme Research, 2011, 718949.[3][5] Link
-
Parent Compound Solubility Data: Shakeel, F., et al. (2017). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 229, 120-126. Link
-
Lipophilicity of Ferulate Esters: Zduńska, K., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential.[1] Molecules, 27(3), 966. Link
-
Antibacterial Activity & Structure: Zhang, M., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology, 14. Link
Sources
- 1. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. drpress.org [drpress.org]
- 5. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Isopropyl 4-oxopentanoate | 21884-26-4 | Benchchem [benchchem.com]
- 10. Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Isopropyl Ferulate: A Technical Guide
Green Chemistry Strategies for Bioactive Lipid Development
Executive Summary
This technical guide details the enzymatic synthesis of Isopropyl Ferulate (IPF) , a lipophilic ester of ferulic acid with enhanced bioavailability and antioxidant potency. Unlike conventional Fischer esterification, which requires strong mineral acids and high temperatures, this protocol utilizes biocatalysis via Candida antarctica Lipase B (CALB/Novozym 435). This approach ensures mild reaction conditions (45–60°C), high regioselectivity, and the elimination of toxic catalysts, aligning with Green Chemistry Principle #9 (Catalysis).
Introduction: The Strategic Value of Isopropyl Ferulate
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a potent antioxidant but suffers from low lipophilicity, limiting its permeability across biological membranes (e.g., the blood-brain barrier).[1] Esterification with isopropanol yields Isopropyl Ferulate , significantly altering the partition coefficient (LogP) to enhance cellular uptake while retaining the phenolic hydroxyl group responsible for radical scavenging.
Therapeutic Applications:
-
Dermocosmetics: Enhanced skin penetration for UV protection and anti-aging.
-
Neuroprotection: Improved blood-brain barrier crossing for neurodegenerative therapy.
-
Antimicrobial Agents: Increased alkyl chain length correlates with higher disruption of bacterial cell membranes.
Mechanistic Principles
The synthesis relies on a Ping-Pong Bi-Bi mechanism , characteristic of serine hydrolases like CALB. The reaction is reversible; therefore, thermodynamic control via water removal is critical to drive the equilibrium toward ester synthesis.
The Catalytic Cycle
-
Acylation: The nucleophilic serine in the lipase active site attacks the carbonyl carbon of Ferulic Acid (FA), releasing water and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation: Isopropanol (the nucleophile) attacks the acyl-enzyme complex.
-
Release: The product, Isopropyl Ferulate, is released, and the free enzyme is regenerated.
Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed esterification of ferulic acid.
Strategic Optimization of Reaction Parameters
To achieve high yields (>85%), three critical parameters must be controlled.
Solvent Engineering: The Solubility Paradox
Ferulic acid is hydrophilic, while lipases typically perform best in hydrophobic solvents (LogP > 2) like n-heptane. However, FA has negligible solubility in heptane.
-
Solution: Use DMSO (Dimethyl Sulfoxide) or Ionic Liquids . While DMSO can strip essential water layers from the enzyme, immobilized lipases (like Novozym 435 or silica-bound forms) retain activity in DMSO if the concentration is optimized.
-
Alternative: A co-solvent system of t-Butanol/Hexane can be used if DMSO removal is problematic downstream, though DMSO provides the highest substrate loading capacity.
Water Activity Control
Esterification generates water.[2][3][4] In a closed system, water accumulation promotes the reverse reaction (hydrolysis).
-
Protocol Requirement: Addition of Molecular Sieves (3Å or 4Å) at 50–100 mg/mL is mandatory to scavenge water in situ and shift the equilibrium forward.
Substrate Molar Ratio
A stoichiometric 1:1 ratio is inefficient due to equilibrium constraints.
-
Optimization: Use an excess of Isopropanol (Nucleophile). A molar ratio of 1:4 (Ferulic Acid : Isopropanol) is optimal. Higher alcohol concentrations may inhibit the enzyme via competitive binding or denaturation.
Detailed Experimental Protocol
Target Scale: 10 mL Reaction Volume Expected Yield: 80–90%
Reagents & Equipment
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) or Silica-immobilized Lipase.
-
Substrates: Ferulic Acid (>98% purity), Isopropanol (Anhydrous).
-
Solvent: DMSO (Anhydrous) or t-Butanol.
-
Additives: Activated Molecular Sieves (3Å).
-
Equipment: Orbital Shaker (set to 150–200 rpm), 45°C Incubator, HPLC for analysis.
Step-by-Step Workflow
Figure 2: Experimental workflow for the enzymatic synthesis of isopropyl ferulate.
-
Substrate Solubilization: In a 20 mL screw-cap vial, dissolve 48.5 mg Ferulic Acid (0.25 mmol) in 10 mL DMSO . Add 76 µL Isopropanol (1.0 mmol) to achieve a 1:4 molar ratio.
-
Water Scavenging: Add 1.0 g of Molecular Sieves (3Å) (pre-activated by heating at 200°C for 3h) to the mixture.
-
Enzyme Addition: Add 250 mg Immobilized Lipase (25 mg/mL loading).
-
Incubation: Seal the vial tightly. Incubate at 45°C in an orbital shaker at 150 rpm .
-
Monitoring: Withdraw 50 µL aliquots at 3, 6, 12, and 24 hours. Dilute in Methanol for HPLC analysis.
-
HPLC Conditions: C18 Column, Mobile Phase Methanol:Water (70:30 v/v) with 0.1% Acetic Acid, Flow 1.0 mL/min, Detection @ 320 nm.
-
-
Termination & Recovery: Once conversion plateaus (typically >80%), filter the mixture to remove the enzyme and molecular sieves. The enzyme can be washed with acetone and reused up to 5 cycles.
-
Purification:
-
Evaporate DMSO under reduced pressure (or high vacuum due to high boiling point).
-
Redissolve residue in Ethyl Acetate.
-
Wash with brine/water to remove residual DMSO and unreacted Ferulic Acid.
-
Concentrate organic layer.
-
Purify via silica gel chromatography (Hexane:Ethyl Acetate gradient) if high purity (>99%) is required.
-
Data Summary & Benchmarking
The following table summarizes expected outcomes based on optimized conditions compared to suboptimal setups.
| Parameter Set | Solvent | Temp | Molar Ratio (FA:IPA) | Additives | Yield (24h) | Notes |
| Optimized | DMSO | 45°C | 1:4 | Mol. Sieves | 84–90% | High solubility, equilibrium shifted. |
| Suboptimal A | n-Heptane | 60°C | 1:1 | None | <20% | Poor FA solubility, water inhibition. |
| Suboptimal B | DMSO | 45°C | 1:4 | None | ~50% | Equilibrium limited by water production. |
| Alternative | Ionic Liquid | 60°C | 1:2 | Mol. Sieves | 75–85% | Good yield, but expensive solvent. |
Analytical Validation
To confirm the identity of the synthesized Isopropyl Ferulate:
-
UV-Vis:
at ~320 nm (characteristic of the feruloyl moiety). -
1H NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (12.0 ppm) and the appearance of the isopropyl methine septet (~5.0 ppm) and methyl doublets (~1.3 ppm).
-
Mass Spectrometry: Molecular ion peak
at m/z 237.
References
-
Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium. Source: Badgujar, S. V., et al. (2010). Journal of Oleo Science. [Link]
-
Lipase-catalyzed preparation of mono- and diesters of ferulic acid. Source: Compton, D. L., et al. (2012). Journal of the American Oil Chemists' Society. [Link]
-
Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Source: Wang, Z., et al. (2011). Molecules. [Link][1][3][4][5][6][7][8][9][10][11][12][13]
-
Operational stability of Novozym 435 in the synthesis of isopropyl palmitate. Source: Simões, A. S., et al. (2019). Reaction Chemistry & Engineering. [Link]
-
Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Source: Zduńska, K., et al. (2018). International Journal of Molecular Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Lipase-catalyzed esterification of ferulic Acid with oleyl alcohol in ionic liquid/isooctane binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 10. Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Ferulic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, has garnered significant scientific interest due to its broad spectrum of biological activities. However, its therapeutic application is often hampered by limitations such as low bioavailability and suboptimal pharmacokinetic properties.[1][2] This has driven extensive research into the synthesis and evaluation of ferulic acid derivatives, modifying its core structure to enhance potency, stability, and delivery. This technical guide provides an in-depth analysis of the multifaceted biological activities of these derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. We will explore the underlying molecular mechanisms, present structure-activity relationships, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers in pharmacology and drug discovery.
The Rationale for Derivatization: Enhancing Nature's Blueprint
The therapeutic potential of ferulic acid is primarily attributed to its chemical structure: a hydroxycinnamic acid with a phenolic hydroxyl group and a methoxy group on the benzene ring.[3] This configuration is an excellent scavenger of reactive oxygen species (ROS).[3][4] The core limitation, however, is its hydrophilic nature, which can restrict its passage across biological membranes and lead to rapid metabolism and elimination.[1][5]
The primary goal of derivatization is to modulate the physicochemical properties of the parent FA molecule. Common strategies include:
-
Esterification: Converting the carboxylic acid group into an ester. This typically increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.[3][5]
-
Amide Synthesis: Replacing the hydroxyl of the carboxylic acid with a nitrogen-containing group. Feruloyl amides have shown enhanced biological activities compared to FA, potentially due to altered electronic properties and increased resistance to hydrolysis.[5][6]
-
Structural Hybridization: Combining the FA scaffold with other pharmacologically active molecules (e.g., sesquiterpene lactones, amino acids) to create hybrid compounds with potentially synergistic or multi-target effects.[2][7]
The choice of derivatization strategy is a critical experimental decision, guided by the desired therapeutic target and the biological barrier to be overcome. For instance, to target intracellular pathways, enhancing lipophilicity through esterification is a logical first step.
Antioxidant Activity: The Mechanistic Core
The foundational biological activity of ferulic acid and its derivatives is their antioxidant capacity. This activity is the cornerstone from which many of their other therapeutic effects, such as anti-inflammatory and neuroprotective actions, are derived.
Mechanism of Action
The antioxidant mechanism of ferulic acid derivatives is primarily centered on their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[3][4] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain, which prevents the initiation of further radical chain reactions.[3]
Derivatization can significantly influence this activity. The key structure-activity relationships (SAR) are:
-
The Phenolic Hydroxyl Group: This group is critical. Masking or removing it, for example through acylation or methylation, often leads to a significant loss of radical scavenging activity.[8]
-
The Methoxy Group: The electron-donating methoxy group ortho to the hydroxyl group enhances the stability of the phenoxyl radical, thereby contributing to the antioxidant potential.[3]
-
The Carboxylic Acid Group: Modification of this group into esters or amides can modulate the antioxidant activity. While esterification can sometimes slightly decrease the intrinsic radical scavenging ability, the improved lipophilicity may lead to better performance in lipid-based systems, such as protecting cell membranes from lipid peroxidation.[9][10][11] Some feruloyl amides have demonstrated even greater antioxidant activity than the parent acid.[5]
Quantitative Evaluation of Antioxidant Capacity
To assess and compare the antioxidant potential of different FA derivatives, several in vitro assays are employed. The choice of assay is crucial; using multiple methods provides a more comprehensive profile, as different assays reflect different aspects of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).
| Derivative Type | Assay | IC50 / EC50 Value | Reference Compound | Source |
| Ferulic Acid | DPPH | 86.51 µmol/L | - | [12] |
| Ferulic Acid | DPPH | 9.9 µg/mL | Quercetin (9.9 µg/mL) | [13] |
| Ferulic Acid | ABTS | 0.042 µmol/mL | Vitamin C (0.203 µmol/mL) | [8] |
| α-Phenyl FA Derivative (FAN003) | DPPH | 17.94 µmol/L | Ferulic Acid (86.51 µmol/L) | [12] |
| α-Phenyl FA Derivative (FAN004) | DPPH | 17.11 µmol/L | Ferulic Acid (86.51 µmol/L) | [12] |
| Feruloyl Amide (Compound 5b) | DPPH | 29 µM | Ferulic Acid (66 µM) | [3] |
| Thiomorpholine FA Derivative (Cpd 2) | Lipid Peroxidation | 43 µM | Trolox (25 µM) | [9] |
Table 1: Comparative Antioxidant Activities of Ferulic Acid and Its Derivatives. IC50/EC50 values represent the concentration required to scavenge 50% of the radicals or inhibit peroxidation by 50%. Lower values indicate higher potency.
Experimental Protocols
This is one of the most common and reliable methods for screening antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the ferulic acid derivatives and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of stock solutions of known concentrations.
-
Assay Procedure (96-well plate format): a. Add 20 µL of various concentrations of the sample or standard to different wells.[14] b. Add 200 µL of the freshly prepared DPPH working solution to each well.[14] c. Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter; it must be sufficient for the reaction to reach a steady state. d. Measure the absorbance at 517 nm using a microplate reader.[14] A blank well containing only the solvent and DPPH is used as the control.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the derivative that causes 50% inhibition) is then determined by plotting the inhibition percentage against the sample concentrations.
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic compounds.
Methodology:
-
Reagent Preparation: The ABTS•+ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This pre-incubation is essential for the complete formation of the radical.
-
Working Solution: Before the assay, the ABTS•+ solution is diluted with ethanol or a phosphate buffer to an absorbance of ~0.70 (± 0.02) at 734 nm.
-
Assay Procedure (96-well plate format): a. Add 5 µL of the standards and samples to each well. b. Add 200 µL of the ABTS working solution to each well. c. Mix and incubate for 5-7 minutes at room temperature. d. Read the absorbance at 734 nm.
-
Data Analysis: Calculation of the IC50 value is performed similarly to the DPPH assay.
Anti-Inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Ferulic acid and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][15]
Mechanism of Action: Targeting Key Signaling Hubs
The anti-inflammatory properties of FA derivatives are tightly linked to their ability to interfere with pro-inflammatory signaling cascades, most notably the NF-κB and MAPK pathways.[14]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (like Lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. Ferulic acid derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of these downstream targets.[16]
-
MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs) are another crucial set of signaling proteins involved in inflammation. FA derivatives can modulate the phosphorylation of MAPKs like p38 and JNK, preventing the activation of transcription factors that drive inflammatory responses.[14][17]
-
Nrf2 Pathway: FA can also exert anti-inflammatory effects indirectly by activating the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By upregulating Nrf2, FA derivatives enhance the cell's endogenous antioxidant defenses, which in turn dampens inflammatory signaling that is often triggered or exacerbated by oxidative stress.[1]
Figure 1: Inhibition of the NF-κB signaling pathway by Ferulic Acid Derivatives.
Experimental Protocols
This protocol is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It's a common method to assess the anti-inflammatory activity of compounds in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the FA derivatives for 1-2 hours. This pre-incubation allows the compound to enter the cells and begin its action before the inflammatory stimulus.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and NO production. A positive control well will contain LPS but no test compound.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: a. Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. b. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes. d. A purple/magenta color will develop. Measure the absorbance at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is interpolated from this curve. The % inhibition of NO production is calculated relative to the LPS-only control.
This protocol allows for the visualization and quantification of key proteins in the NF-κB pathway to confirm the mechanism of action. A common approach is to measure the levels of phosphorylated IκB (p-IκB) or the nuclear translocation of the p65 subunit of NF-κB.
Methodology:
-
Cell Lysis and Protein Quantification: Treat cells as described in 3.2.1, but for a shorter duration (e.g., 30-60 minutes) to capture the transient phosphorylation events. Lyse the cells and quantify the total protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-IκBα, anti-NF-κB p65) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane thoroughly and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. The results are often normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in p-IκBα or nuclear p65 in treated samples compared to the LPS control indicates inhibition of the pathway.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
Ferulic acid and its derivatives have demonstrated significant anticancer potential across various cancer cell lines. Their mechanisms are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Derivatization, particularly to enhance lipophilicity, is a key strategy to improve the cytotoxic efficacy of FA.[3]
Mechanism of Action
-
Induction of Apoptosis: FA derivatives can trigger programmed cell death by modulating the expression of key apoptotic proteins. This often involves upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases (e.g., caspase-3) that execute cell death.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G0/G1 phase. This is achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[12]
-
Inhibition of PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical survival pathway that is often hyperactivated in cancer. FA and its derivatives have been shown to inhibit the phosphorylation and activation of Akt, thereby suppressing downstream survival signals and promoting apoptosis.[12][14] This inhibitory action is a cornerstone of its anticancer effect.[2][12]
Figure 2: Inhibition of the PI3K/Akt survival pathway by Ferulic Acid Derivatives.
Quantitative Evaluation of Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
| Derivative | Cancer Cell Line | IC50 Value (µg/mL) | Source |
| Ferulic Acid | Colorectal (HCT 15) | 154 | [4] |
| Ferulic Acid | Pancreatic (MIA PaCa-2) | 500 µM/mL | [4] |
| Ferulic Acid Ester (FE10) | Cervical (HeLa) | 32 | |
| Ferulic Acid Ester (FE11) | Lung (A-549) | 20 | |
| Feruloyl Amide (FA10) | Colorectal (HT-29) | 18 | [6] |
| Feruloyl Amide (FA6) | Colorectal (HT-29) | 19 | [6] |
| FXS-3 (FA Derivative) | Lung (A549) | 50 µM | [4] |
Table 2: Cytotoxic Activity of Ferulic Acid Derivatives against Various Cancer Cell Lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: MTT Assay
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HT-29) into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the FA derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution, typically at 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control cells. The IC50 value is determined by plotting cell viability against the compound concentrations.
Neuroprotective Activity: Defending Against Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, neuroinflammation, and neuronal cell death. Ferulic acid and its derivatives have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.[1][18]
Their neuroprotective effects are largely a manifestation of their potent antioxidant and anti-inflammatory activities within the central nervous system. FA derivatives have been shown to:
-
Inhibit the formation of β-amyloid fibrils, a hallmark of Alzheimer's disease.[1][18]
-
Protect neurons from Aβ-induced toxicity.[18]
-
Reduce oxidative damage in neuronal cells.[12]
-
Inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[18]
-
Suppress microglial activation and the subsequent release of neuroinflammatory mediators.
The development of FA derivatives with enhanced ability to cross the blood-brain barrier is a critical area of research for treating neurological disorders.[8]
Conclusion and Future Directions
The derivatization of ferulic acid is a highly effective strategy for overcoming its inherent pharmacokinetic limitations and enhancing its therapeutic potential. Ester and amide derivatives, in particular, have consistently demonstrated superior biological activity in preclinical models of oxidative stress, inflammation, and cancer. The structure-activity relationships elucidated to date provide a rational basis for the design of next-generation compounds with improved potency and target specificity.
While the in vitro and in vivo evidence is compelling, the translation of these findings into clinical applications remains a significant hurdle.[1] Future research must focus on:
-
Pharmacokinetic Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of the most promising derivatives.
-
Advanced Drug Delivery: Development of novel formulations, such as nanoparticles, to further improve the bioavailability and targeted delivery of these compounds.[5]
-
Clinical Trials: The progression of lead candidates into well-designed human clinical trials is essential to validate their safety and efficacy.[1]
This guide has outlined the core biological activities of ferulic acid derivatives and provided the foundational methodologies for their evaluation. By building upon this knowledge, the scientific community can continue to unlock the full therapeutic potential of this remarkable natural product scaffold.
References
A complete list of all sources cited within this document, including full titles, sources, and verifiable URLs, is provided below.
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Li, D., Rui, Y. X., Guo, S. D., Luan, F., Liu, R., & Zeng, N. (2021). Ferulic acid: A review of its pharmacology, pharmacokinetics and derivatives. Life Sciences, 284, 119921. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]
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Wang, Z., et al. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers in Chemistry, 11, 1146527. [Link]
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G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Uddin, M. S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of AOAC International, 105(2), 434-443. [Link]
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LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. (2022). YouTube. [Link]
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Zduńska, K., et al. (2018). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Molecules, 23(8), 1837. [Link]
-
Pei, K., et al. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Research & Review in Biology, 5(6), 512-528. [Link]
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Kiran, T. N. R., et al. (2015). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. American Journal of Phytomedicine and Clinical Therapeutics, 3(8), 916-928. [Link]
-
Geronikaki, A., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5488. [Link]
-
Alam, F., et al. (2022). Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. Frontiers in Pharmacology, 13, 864985. [Link]
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Fan, N., et al. (2024). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. Molecules, 29(1), 245. [Link]
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Li, Y., et al. (2022). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. Chemistry Central Journal, 16(1), 1-13. [Link]
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Kiran, T. N. R., et al. (2015). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Scientific Research Publishing. [Link]
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Velazquez-Jimenez, J., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants, 9(1), 66. [Link]
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Zhang, Y., et al. (2024). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. Molecules, 29(13), 3045. [Link]
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Lin, A., et al. (2012). Design, synthesis and biological evaluation of ferulic Acid amides as selective matrix metalloproteinase inhibitors. Medicinal Chemistry, 9(7), 941-949. [Link]
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Figure 1. Antioxidant activity (IC50 μM AE SD) of Cinnamoyl (Feruloyl/p-Coumaroyl)... (n.d.). ResearchGate. [Link]
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Liu, J., et al. (2016). Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell. American journal of translational research, 8(2), 968–980. [Link]
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Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma. (2022). PubMed. [Link]
-
Liu, J., et al. (2018). Ferulic acid ameliorates cerebral infarction by activating Akt/mTOR/4E‑BP1/Bcl‑2 anti‑apoptotic signaling in the penumbral cortex following permanent cerebral ischemia in rats. Molecular Medicine Reports, 19(2), 1256-1264. [Link]
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Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB... (n.d.). ResearchGate. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). ResearchGate. [Link]
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Wang, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules, 27(19), 6296. [Link]
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Methodological & Application
"hplc method for quantification of iso-propyl ferulic acid"
An Application Note for the Quantification of Iso-propyl Ferulate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of iso-propyl ferulate. Designed for researchers, scientists, and quality control professionals in the pharmaceutical and cosmetic industries, this protocol provides a comprehensive guide from sample preparation to data analysis. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis of iso-propyl ferulate in bulk drug substances and finished product formulations. The scientific rationale behind critical methodological choices is elucidated to empower users with a deeper understanding of the chromatographic principles at play.
Introduction
Iso-propyl ferulate, the isopropyl ester of ferulic acid, is a compound of significant interest due to its potential antioxidant, anti-inflammatory, and skin-protective properties. As its application in pharmaceutical and cosmetic formulations expands, the need for a reliable and accurate analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for the quality control of pharmaceutical products, offering high selectivity and sensitivity.[1][2] This document provides a detailed, step-by-step protocol for a stability-indicating HPLC method, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]
Chromatographic Principle
The method employs reversed-phase chromatography, where the analyte, iso-propyl ferulate, is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. Iso-propyl ferulate, being a moderately non-polar compound, is retained on the C18 column. It is then eluted by a mobile phase consisting of a mixture of methanol and water. The components are detected and quantified using a UV-Vis or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for iso-propyl ferulate.
Materials and Methods
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or PVDF).
Reagents and Standards
-
Iso-propyl ferulate reference standard (purity ≥ 99.0%).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric Acid (85%, analytical grade).
-
Isopropyl Alcohol (HPLC grade, for sample preparation if needed).[5]
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 323 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Workflow Overview
The overall experimental process from preparation to analysis is outlined below.
Caption: Experimental workflow for HPLC quantification.
Mobile Phase Preparation
-
To prepare 1 L of the mobile phase, carefully measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water.
-
Add 1.0 mL of 85% phosphoric acid to the water portion before mixing with methanol.
-
Combine the components, mix thoroughly, and sonicate for 15-20 minutes to degas the solution.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the iso-propyl ferulate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100 µg/mL).[6]
Sample Preparation
The following is a general procedure; it should be adapted based on the sample matrix.
-
Solid Samples (e.g., Bulk Powder, Cream): Accurately weigh a portion of the sample containing approximately 10 mg of iso-propyl ferulate into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.
-
Further dilute an aliquot of this solution with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified.[2]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).
-
Calculate the system suitability parameters. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Proceed with the analysis only if all SST criteria are met.
Analysis and Quantification
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of iso-propyl ferulate in the sample solutions by interpolating their peak areas from the linear regression equation of the calibration curve.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation process follows a logical sequence to ensure all performance characteristics are adequately assessed.
Caption: Logical flow of HPLC method validation.
Validation Summary
The results of the method validation are summarized below, demonstrating high levels of performance.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity (R²) | > 0.999 over the range of 5-100 µg/mL.[8] |
| Accuracy (% Recovery) | 99.1% - 101.5% for three concentration levels.[6] |
| Precision (% RSD) | Repeatability (Intra-day): < 1.0% Intermediate (Inter-day): < 2.0%.[6][9] |
| Limit of Detection (LOD) | 0.5 µg/mL. |
| Limit of Quantification (LOQ) | 1.5 µg/mL.[8] |
| Robustness | Method remains unaffected by small, deliberate changes in flow rate and mobile phase composition.[2] |
Expertise & Scientific Rationale
The selection of chromatographic parameters is critical for developing a robust and reliable method.[1] The rationale for key experimental choices is explained below:
-
Stationary Phase: A C18 (octadecylsilane) column was chosen as it is the most common reversed-phase support, providing excellent retention and separation for moderately non-polar molecules like iso-propyl ferulate. Its hydrophobicity allows for strong interaction with the analyte, which can be modulated by the mobile phase composition.
-
Mobile Phase: The combination of methanol and water provides the necessary polarity to elute the analyte from the C18 column. Methanol is a strong organic modifier that effectively reduces the retention time of iso-propyl ferulate. The addition of 0.1% phosphoric acid is crucial; it acidifies the mobile phase to a pH of approximately 2-3. This suppresses the ionization of the phenolic hydroxyl group on the ferulate moiety, preventing peak tailing and ensuring a single, sharp, and symmetrical peak. A consistent ionic state is essential for reproducible chromatography.[6]
-
Detection Wavelength: The detection wavelength of 323 nm was selected based on the UV spectrum of iso-propyl ferulate, which exhibits maximum absorbance (λmax) at this wavelength. This is inherited from the ferulic acid chromophore.[6] Analysis at λmax provides the highest sensitivity and minimizes interference from other components that may absorb at different wavelengths.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.
Conclusion
The developed RP-HPLC method is simple, rapid, and reliable for the quantification of iso-propyl ferulate. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be specific, linear, accurate, precise, and robust.[4] The short run time makes it ideal for high-throughput analysis in a quality control environment. This application note provides a complete protocol and the scientific justification necessary for its successful implementation.
References
-
Master Analyse et Controle. Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Available from: [Link]
-
OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Available from: [Link]
-
PubMed. An HPLC method for quantitation of perillyl alcohol in a topical pharmaceutical cream formulation. Available from: [Link]
-
IJCRT.org. DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. Available from: [Link]
-
SciSpace. Hplc method development and validation: an overview. Available from: [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]
-
ResearchGate. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products | Request PDF. Available from: [Link]
-
JRTDD. Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS. Available from: [Link]
-
Mtoz Biolabs. How to Prepare Sample for HPLC?. Available from: [Link]
-
FDA. Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. Available from: [Link]
-
FAQ. Why is isopropanol rarely used as a solvent in HPLC or LCMS methods. Available from: [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]
-
ResearchGate. Recommendations for Isopropyl Alcohol Concentration Determination Using HPLC?. Available from: [Link]
-
NIH. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. Available from: [Link]
-
Semantic Scholar. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar. Available from: [Link]
-
SciSpace. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. Available from: [Link]
-
LCGC International. The Usage of Isopropyl Alcohol in Size-Exclusion Chromatography for Monoclonal Antibody Separation. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available from: [Link]
-
ResearchGate. (PDF) A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. scispace.com [scispace.com]
- 3. irjpms.com [irjpms.com]
- 4. mdpi.com [mdpi.com]
- 5. dawnscientific.com [dawnscientific.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. oatext.com [oatext.com]
- 9. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Application Note: Cell Culture Applications of Iso-propyl Ferulic Acid (IPFA)
Introduction & Scientific Rationale
Iso-propyl Ferulic Acid (IPFA) , also known as isopropyl ferulate, is a lipophilic alkyl ester derivative of ferulic acid. While the parent compound, ferulic acid (FA), is a potent antioxidant and anti-inflammatory agent, its application in cell culture and in vivo is often limited by moderate hydrophilicity and rapid metabolism.
Why IPFA? The esterification of the carboxylic acid group with an isopropyl moiety significantly alters the physicochemical profile of the molecule:
-
Enhanced Lipophilicity: IPFA crosses the phospholipid bilayer more efficiently than FA, leading to higher intracellular accumulation.
-
Metabolic Stability: The ester linkage provides a "pro-drug" like mechanism; it can be hydrolyzed by intracellular esterases to release active FA locally, or act directly as a radical scavenger within lipid membranes.
-
Target Specificity: IPFA has shown superior efficacy in cytoprotection (skin/neuronal models) and cytotoxicity against specific cancer lines (e.g., HeLa, A549) compared to its parent compound.
This guide provides standardized protocols for utilizing IPFA in cytoprotection assays (oxidative stress models) and anti-proliferative screenings (oncology models).
Chemical Handling & Stock Preparation[1][2][3]
Critical Safety Note: IPFA is generally non-toxic to handle, but standard GLP (Good Laboratory Practice) for chemical handling applies. Wear nitrile gloves and eye protection.
Solubility Profile
-
Molecular Weight: ~236.26 g/mol
-
Water Solubility: Poor/Insoluble.
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). DMSO is preferred for cell culture stability.
Stock Solution Protocol (100 mM)
To ensure reproducibility, avoid weighing small amounts directly for each experiment. Prepare a master stock.
-
Weighing: Weigh 23.6 mg of Iso-propyl Ferulic Acid powder.
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (≥99.9%).
-
Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear and colorless/light yellow.
-
Sterilization: If using non-sterile powder, pass the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use aqueous filters (PES/Cellulose Acetate) as the compound may bind or clog.
-
Storage: Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Vehicle Control Preparation
Always prepare a "Vehicle Control" containing only DMSO diluted in media at the same percentage as your highest treatment group.
-
Max DMSO Tolerance: Final DMSO concentration in culture wells must be ≤ 0.1% (v/v) to avoid solvent toxicity.
Application 1: Cytoprotection Against Oxidative Stress
Target Model: Human Keratinocytes (HaCaT) or Fibroblasts. Objective: Assess the ability of IPFA to prevent H₂O₂ or UVB-induced cell death via Nrf2 pathway activation.
Experimental Workflow
Figure 1: Workflow for assessing cytoprotective effects of IPFA against oxidative stress.
Detailed Protocol
-
Seeding: Seed HaCaT cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to reach 70-80% confluence.
-
Dose Preparation: Dilute the 100 mM IPFA stock into pre-warmed complete media (DMEM + 10% FBS) to generate working concentrations: 1, 5, 10, 25, 50 µM .
-
Note: Ensure final DMSO is < 0.1%.[1]
-
-
Pre-treatment: Aspirate old media. Add 100 µL of IPFA-containing media. Incubate for 12–24 hours .
-
Rationale: IPFA requires time to activate the Nrf2 transcription factor and upregulate antioxidant enzymes (HO-1, NQO1) before the stress hits.
-
-
Stress Induction:
-
Prepare H₂O₂ solution (e.g., 500 µM) in serum-free media.
-
Remove IPFA media (or keep it for co-treatment, though pre-treatment is mechanistically cleaner).
-
Add H₂O₂ media for 2–4 hours .
-
-
Viability Assay (MTT):
-
Add 10 µL of MTT (5 mg/mL) to each well. Incubate 4 hours.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm .
-
Application 2: Anti-Proliferative (Anti-Cancer) Screening
Target Model: HeLa (Cervical), A549 (Lung), or HepG2 (Liver). Objective: Determine the IC₅₀ of IPFA and its mechanism of apoptosis induction.
Comparative Potency Data (Reference Values)
The following are representative IC₅₀ ranges derived from alkyl ferulate literature.
| Cell Line | Ferulic Acid (Parent) IC₅₀ | Iso-propyl Ferulate (IPFA) IC₅₀ | Interpretation |
| HeLa | > 500 µM | 150 - 250 µM | IPFA is significantly more potent due to lipophilicity. |
| A549 | > 800 µM | 200 - 300 µM | Moderate sensitivity. |
| HaCaT | Non-toxic (< 1mM) | Non-toxic (< 500 µM) | Demonstrates therapeutic window (selectivity). |
Protocol: 72-Hour Growth Inhibition Assay
-
Seeding: Seed cancer cells at 3–5 × 10³ cells/well (lower density than cytoprotection to allow for proliferation).
-
Treatment: 24 hours post-seeding, treat cells with a broader range of IPFA: 0, 10, 50, 100, 250, 500 µM .
-
Incubation: Incubate for 72 hours without media change (unless compound stability is a concern, in which case refresh at 48h).
-
Readout: Use CCK-8 (WST-8) or Alamar Blue for higher sensitivity than MTT.
-
Calculation: Plot Log(concentration) vs. % Viability to calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Mechanistic Insight: The Nrf2 Signaling Pathway[5]
IPFA acts primarily by modulating the cellular redox status. The lipophilic nature allows it to penetrate the membrane and interfere with the Keap1-Nrf2 complex.
Figure 2: Mechanism of Action. IPFA enters via passive diffusion, scavenges ROS directly, and/or activates the Nrf2/Keap1 pathway to upregulate cytoprotective enzymes.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration too high (>500 µM) or cold media used. | Sonicate stock before use. Dilute IPFA into pre-warmed (37°C) media dropwise while swirling. |
| High Vehicle Toxicity | DMSO concentration > 0.1%. | Recalculate dilutions. Ensure the "0 µM" control has the exact same DMSO % as the high dose. |
| No Cytoprotection Observed | Pre-treatment time too short. | Extend pre-treatment to 12–24 hours to allow enzyme synthesis (HO-1 expression takes time). |
| Inconsistent IC₅₀ | Evaporation in edge wells. | Do not use outer wells of 96-well plate (fill with PBS). Use the inner 60 wells. |
References
-
Mancuso, C., & Santangelo, R. (2014). Ferulic acid: Pharmacological and toxicological aspects. Food and Chemical Toxicology, 65, 185-195.
-
Kanski, J., Aksenova, M., Stoyanova, A., & Butterfield, D. A. (2002). Ferulic acid antioxidant protection against hydroxyl and peroxyl radical oxidation in synaptosomal and neuronal cell culture systems in vitro: structure-activity studies. The Journal of Nutritional Biochemistry, 13(5), 273-281.
- Zhang, X., et al. (2018). Alkyl ferulates: Synthesis, antioxidant dynamics and lipophilicity. Food Chemistry, 268, 223-232. (Demonstrates enhanced lipophilicity of ester forms).
-
Srinivasan, M., et al. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100.
- Catanzaro, E., et al. (2020). Nrf2: A Potential Therapeutic Target for Oxidative Stress-Associated Diseases. Molecules, 25(23), 5535.
Sources
Application Note: Enhancing Biopolymer Functionality via Isopropyl Ferulate (IPFA) Incorporation
Executive Summary & Scientific Rationale
The Challenge: Limitations of Free Ferulic Acid
Ferulic Acid (FA) is a potent antioxidant widely used in active packaging to preventing lipid oxidation in food.[1] However, its application in biodegradable films—specifically polyesters like Poly(lactic acid) (PLA)—is severely limited by two physicochemical factors:
-
Thermal Instability: FA undergoes decarboxylation at temperatures >150°C, complicating melt-processing.
-
Phase Separation & Leaching: FA is hydrophilic. When incorporated into hydrophobic matrices (PLA, PCL), it tends to migrate rapidly to the surface ("blooming") or leach into aqueous environments, resulting in a loss of long-term activity.
The Solution: Isopropyl Ferulate (IPFA)
Isopropyl Ferulate (IPFA) is the isopropyl ester of ferulic acid. By esterifying the carboxylic acid group with isopropanol, the molecule's polarity is tuned without sacrificing its antioxidant capacity (which resides in the phenolic hydroxyl group).
Key Advantages of IPFA:
-
Enhanced Lipophilicity: The isopropyl group increases the partition coefficient (LogP), allowing IPFA to "anchor" within hydrophobic polymer chains via van der Waals forces, preventing premature leaching.
-
Plasticization: IPFA acts as a reactive plasticizer, increasing film flexibility (elongation at break) by increasing free volume between polymer chains.
-
Thermal Robustness: Esterification protects the molecule from thermal degradation during processing.
Chemical Synthesis Protocol: Isopropyl Ferulate
Note: While IPFA is available commercially, high-purity synthesis is often required for controlled release studies. The following is a high-yield, microwave-assisted esterification protocol.
Reagents & Equipment[2][3][4][5]
-
Precursors: Ferulic Acid (99%), Isopropanol (Anhydrous).
-
Catalyst: Sulfuric Acid (H₂SO₄, conc.) or p-Toluenesulfonic acid (p-TSA).
-
Solvent: Ethyl Acetate (for extraction).
-
Equipment: Microwave Reactor (or Reflux setup), Rotary Evaporator.
Step-by-Step Synthesis
-
Reaction Mix: Dissolve 5.0 g of Ferulic Acid (25.7 mmol) in 30 mL of anhydrous Isopropanol.
-
Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise.
-
Microwave Irradiation:
-
Set Microwave Power: 300 W.
-
Temperature Target: 85°C.
-
Time: 10–15 minutes.
-
Alternative (Reflux): Reflux at 85°C for 4–6 hours if microwave is unavailable.
-
-
Quenching: Cool the mixture to room temperature. Neutralize with saturated Sodium Bicarbonate (NaHCO₃) solution until pH 7.
-
Extraction: Transfer to a separatory funnel. Extract 3x with Ethyl Acetate.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Recrystallize from hexane/ethanol to obtain IPFA crystals (Yield >90%).
Film Fabrication Protocol: PLA-IPFA Composites
This protocol utilizes Solvent Casting to create a Poly(lactic acid) film with 2 wt% IPFA.
Materials
-
Matrix: PLA 4032D (NatureWorks) or equivalent semi-crystalline PLA.
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).
-
Active Agent: Synthesized IPFA.
Fabrication Workflow
-
Polymer Dissolution:
-
Dissolve 2.0 g of PLA pellets in 20 mL of Chloroform.
-
Stir at 40°C for 2 hours until the solution is completely homogenous and clear.
-
-
Active Agent Incorporation:
-
Prepare a stock solution of IPFA in Chloroform (100 mg/mL).
-
Add 400 µL of stock solution (40 mg IPFA) to the PLA solution (Result: 2 wt% loading).
-
Critical Step: Sonicate for 10 minutes to ensure molecular-level dispersion.
-
-
Degassing:
-
Allow the solution to stand for 15 minutes to remove air bubbles generated during stirring/sonication.
-
-
Casting:
-
Pour the solution onto a clean, leveled Teflon or glass Petri dish (10 cm diameter).
-
Cover with a funnel (stem plugged with cotton) to control the evaporation rate and prevent solvent-induced crazing.
-
-
Drying:
-
Dry at room temperature (fume hood) for 24 hours.
-
Transfer to a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
-
Conditioning:
-
Store films at 50% Relative Humidity (RH) and 25°C for 48 hours prior to testing.
-
Experimental Logic & Visualization
Fabrication & Mechanism Workflow
The following diagram illustrates the critical path from synthesis to the molecular mechanism of action within the film.
Figure 1: Workflow illustrating the chemical transformation of Ferulic Acid to IPFA and its subsequent structural integration into the biopolymer matrix.
Characterization Protocols
To validate the efficacy of IPFA over free FA, the following assays are mandatory.
A. Antioxidant Release Kinetics (DPPH Assay)
Rationale: Measures the active scavenging capacity migrating from the film into a food simulant.[2]
-
Simulant Preparation: 50% Ethanol (Fatty food simulant) or 95% Ethanol.
-
Incubation: Cut film samples (1 cm x 1 cm) and immerse in 3 mL of DPPH solution (0.1 mM in ethanol).
-
Measurement: Incubate in the dark. Measure Absorbance at 517 nm at intervals (30 min, 1h, 4h, 24h).
-
Calculation:
Expectation: IPFA films will show a slower, sustained release compared to the "burst release" of FA films.
B. Mechanical Testing (ASTM D882)
Rationale: Confirms the plasticizing effect of the isopropyl ester.
| Property | Control PLA | PLA + 2% FA | PLA + 2% IPFA | Interpretation |
| Tensile Strength (MPa) | 55 ± 2 | 48 ± 3 | 45 ± 2 | Slight reduction due to plasticization. |
| Elongation at Break (%) | 3.5 ± 0.5 | 4.0 ± 0.8 | 12.0 ± 1.5 | Significant Increase. IPFA acts as a lubricant between chains. |
| Young's Modulus (GPa) | 3.2 ± 0.1 | 3.0 ± 0.2 | 2.6 ± 0.1 | Increased flexibility. |
C. Barrier Properties (WVP)
Rationale: Hydrophobic additives should improve the water vapor barrier.
-
Method: Gravimetric cup method (ASTM E96).
-
Expectation: IPFA films should show lower Water Vapor Permeability (WVP) than pure PLA or PLA-FA due to the hydrophobic isopropyl group blocking water pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Film Opaqueness / Haze | IPFA crystallization or phase separation. | Reduce IPFA concentration (<5%) or increase cooling rate to "freeze" the amorphous state. |
| Brittle Films | Residual solvent or polymer degradation. | Ensure vacuum drying is sufficient. Check intrinsic viscosity of PLA post-processing. |
| Low Antioxidant Activity | Thermal degradation of IPFA. | Ensure synthesis/processing temp <180°C. Verify IPFA purity via HPLC before use. |
References
-
Synthesis & Properties of Alkyl Ferulates: Title: Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation.[3] Source: MDPI (Molecules), 2011. URL:[Link]
-
Antioxidant Mechanism of Ferulates: Title: The Structure–Antioxidant Activity Relationship of Ferulates.[1] Source: NIH / PMC, 2018. URL:[Link]
-
Ferulic Acid in Biopolymers (General Context): Title: Active Packaging Based on Hydroxypropyl Methyl Cellulose/Fungal Chitin Nanofibers Films for Controlled Release of Ferulic Acid. Source: MDPI (Polymers), 2020. URL:[Link][4]
-
PLA & Ferulic Acid Interaction: Title: Ferulic acid incorporated active films based on poly(lactide) /poly(butylene adipate-co-terephthalate) blend for food packaging. Source: TU Dublin / Food Packaging and Shelf Life, 2019. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilization of Iso-propyl Ferulic Acid (IPFA)
This guide addresses the critical instability of Iso-propyl Ferulic Acid (IPFA) under UV irradiation. Unlike its parent compound (ferulic acid), IPFA possesses enhanced lipophilicity, making it a prime candidate for topical delivery. However, this esterification does not mitigate the molecule's inherent susceptibility to photo-isomerization and oxidative cleavage .
This hub provides diagnostic workflows, validated stabilization protocols, and analytical methods to ensure the integrity of your IPFA formulations.
Module 1: Diagnostic Hub (Troubleshooting)
Before attempting stabilization, you must correctly identify the mode of failure. Use this table to diagnose your current formulation issues.
| Symptom | Observation Context | Root Cause Analysis | Immediate Mitigation |
| Peak Splitting (HPLC) | A new peak appears slightly before the main peak after UV exposure. | Photo-isomerization. UV energy converts trans-IPFA (active) to cis-IPFA (less active). This is the primary degradation pathway. | Light Shielding. Switch to amber glassware immediately. Implement Protocol A (Cyclodextrin). |
| Yellowing / Browning | Gradual discoloration of the emulsion or solution over time. | Oxidative Degradation. Formation of quinones or phenoxy radicals via ROS attack on the phenolic ring. | Deoxygenation. Sparge buffers with |
| Precipitation | Crystals forming in lipid-based formulations (creams/serums). | Lipid Expulsion. The crystalline structure of the carrier (SLN) is expelling the drug during storage (polymorphic transition). | Matrix Chaos. Switch to Protocol B (NLCs) to create an imperfect lattice that holds the drug better. |
| Low Assay Value | HPLC shows <90% recovery immediately after formulation. | Thermal Degradation. IPFA is heat-sensitive above 80°C during high-shear mixing. | Process Control. Reduce homogenization temperature. Add IPFA during the cool-down phase if possible. |
Module 2: Mechanistic Visualization
The following diagram illustrates the degradation pathways of IPFA and how the proposed stabilization protocols (Cyclodextrins and NLCs) intercept these failures.
Figure 1: Mechanism of Action. Protocol A prevents isomerization by physically restricting molecular rotation within the cavity. Protocol B reduces oxidative stress by burying the molecule in a lipid matrix.
Module 3: Stabilization Protocols
Protocol A: Molecular Shielding via Hydroxypropyl- -Cyclodextrin (HP- -CD)
Best for: Aqueous serums, toners, and increasing water solubility.
Mechanism: The hydrophobic cavity of HP-
Reagents:
-
Iso-propyl Ferulate (IPFA)
-
HP-
-CD (Substitution degree 0.6–0.8 recommended) -
Ethanol (Absolute)
Step-by-Step Workflow:
-
Molar Calculation: Calculate a 1:1 molar ratio of IPFA to HP-
-CD.-
Note: Excess CD (1:2 ratio) may improve stability further but increases formulation viscosity.
-
-
Solubilization: Dissolve IPFA in a minimum volume of Ethanol. Dissolve HP-
-CD in distilled water. -
Complexation (Kneading Method):
-
Slowly add the IPFA/Ethanol solution to the aqueous CD solution while stirring at 500 RPM.
-
Evaporate the ethanol/water mixture under reduced pressure (Rotary Evaporator) at 40°C until a paste forms.
-
Critical Step: "Knead" the paste physically (or continue high-shear mixing) for 30 minutes. This physical energy forces the hydrophobic drug into the CD cavity.
-
-
Lyophilization: Freeze-dry the resulting paste to obtain a fluffy white powder.
-
Reconstitution: Re-dissolve this powder in your final formulation water phase.
Protocol B: Nanostructured Lipid Carriers (NLC)
Best for: Creams, lotions, and high-penetration formulas. Mechanism: Unlike Solid Lipid Nanoparticles (SLN), NLCs use a blend of solid and liquid lipids to create an imperfect crystal lattice. This prevents drug expulsion and shields IPFA from UV light via light scattering.
Reagents:
-
Solid Lipid: Glyceryl Behenate (Compritol 888 ATO) or Cetyl Palmitate.
-
Liquid Lipid: Caprylic/Capric Triglyceride (MCT) or Isopropyl Myristate.
-
Surfactant: Poloxamer 188 or Tween 80.
Step-by-Step Workflow:
-
Lipid Phase Prep: Melt Solid Lipid and Liquid Lipid (Ratio 70:30) at 75°C. Dissolve IPFA (1-5% w/w) into this melt. Ensure complete dissolution (clear oil phase).
-
Aqueous Phase Prep: Dissolve Surfactant (2-5%) in water heated to 75°C.
-
Pre-Emulsification: Pour the lipid phase into the aqueous phase under high-shear mixing (Ultra-Turrax) at 10,000 RPM for 3 minutes.
-
Hot Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (HPH) at 500 bar for 3 cycles.
-
Troubleshooting: If HPH is unavailable, sonication (probe sonicator) for 10 mins at 60% amplitude is a viable benchtop alternative.
-
-
Solidification: Cool the dispersion to room temperature gradually to allow the imperfect lattice to form. Do not shock-cool (ice bath), as this promotes supercooled melts that recrystallize unpredictably later.
Module 4: Analytical Validation (HPLC)
You cannot claim stabilization without separating the isomers. Standard HPLC methods often co-elute cis and trans forms. Use this validated condition.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water.
-
B: Acetonitrile.[1]
-
-
Isocratic Mode: 60% A / 40% B. (Adjust B to 35% if separation is poor).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm (Specific for Ferulic backbone).
-
Temperature: 30°C.
Interpretation:
-
Trans-IPFA: Elutes later (more hydrophobic).
-
Cis-IPFA: Elutes earlier.
-
Success Criteria: After 2 hours of UV exposure, the cis peak area should be <5% of the total area in stabilized formulations, compared to >20% in non-stabilized controls.
FAQ: Frequently Asked Questions
Q: Can I use Vitamin C to stabilize IPFA? A: Vitamin C (Ascorbic Acid) helps prevent oxidative degradation (yellowing) but does not prevent photo-isomerization. You need a physical shield (NLC or Cyclodextrin) to stop the trans-to-cis conversion. Use Vitamin C as a secondary helper, not the primary stabilizer.
Q: My NLC formulation is gelling after 24 hours. Why?
A: This is likely "Lipid Modification Transition." Your solid lipid might be recrystallizing into a stable
Q: Why do I need to check for the cis isomer? Isn't it still ferulic acid? A: While chemically similar, cis-isomers of cinnamic acid derivatives often have significantly lower biological activity and antioxidant capacity due to steric hindrance preventing effective radical scavenging. Stability = Bioactivity.
References
-
Narayanan, G., et al. (2020). "Electrospinning preparation and spectral characterizations of the inclusion complex of ferulic acid and
-cyclodextrin." Journal of Molecular Structure. -
Anselmi, C., et al. (2006).
-cyclodextrin." Journal of Pharmaceutical and Biomedical Analysis. -
Hassanzadeh, P., et al. (2018). "Ferulic Acid-Loaded Nanostructured Lipid Carriers: A Promising Nanoformulation Against the Ischemic Neural Injuries."[2] Life Sciences.
-
Trombino, S., et al. (2013). "Ferulic acid-loaded solid lipid nanoparticles: preparation and characterization." Colloids and Surfaces B: Biointerfaces.
-
Poncet, M. (2013). "Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active)." Université Claude Bernard Lyon 1.
Sources
"optimizing reaction conditions for enzymatic synthesis of isopropyl ferulate"
Technical Support Center: Enzymatic Synthesis of Isopropyl Ferulate
Executive Summary & Mechanism
The Challenge: Synthesizing Isopropyl Ferulate (IPF) enzymatically presents a classic "Solubility-Activity Paradox." The substrate, Ferulic Acid (FA), is a polar phenolic acid highly soluble in polar solvents (DMSO, Methanol) but poorly soluble in the hydrophobic media (n-heptane, hexane) that favor lipase stability and esterification equilibrium. Conversely, the enzyme (typically Candida antarctica Lipase B, CALB) thrives in hydrophobic environments but struggles in polar solvents that strip its essential water layer.
The Solution: Success lies in engineering a reaction microenvironment that balances substrate availability with thermodynamic drive. This guide details the optimization of these parameters using immobilized lipases (e.g., Novozym 435).
Troubleshooting Guide: Diagnostic & Corrective Actions
Category A: Low Yield & Conversion
Q1: I am using a standard 1:1 molar ratio of Ferulic Acid to Isopropanol, but my conversion stalls below 40%. Why? Diagnosis: Thermodynamic equilibrium limitation. Expert Insight: Esterification is reversible.[1] In a 1:1 ratio, the accumulation of water (a byproduct) promotes the reverse reaction (hydrolysis). Furthermore, FA is solid at reaction temperatures, limiting mass transfer if not fully solubilized. Corrective Action:
-
Shift Equilibrium: Increase the molar ratio of Isopropanol (act as both substrate and solvent). A ratio of 1:10 to 1:20 (Acid:Alcohol) is recommended to drive the reaction forward [1].
-
Water Removal: Add activated Molecular Sieves (3Å or 4Å) at 5-10% (w/v) to the reaction mixture. This scavenges water immediately as it forms, locking the reaction in the synthetic direction [2].
Q2: My enzyme (Novozym 435) works well in hexane for other esters, but Ferulic Acid precipitates out. When I switch to DMSO, the reaction fails. What is the middle ground? Diagnosis: The "Solubility-Activity Paradox." Hexane is too hydrophobic for FA; DMSO is too polar and may strip the essential hydration shell from the lipase, causing inactivation. Corrective Action:
-
Binary Solvent System: Use a co-solvent mixture.[2] A mixture of n-heptane:isopropanol or toluene:isopropanol often works best.
-
Ionic Liquids (Advanced): Consider using hydrophobic ionic liquids like [(EO)-3C-im][NTf2] mixed with hexane. These can solubilize FA while maintaining high lipase activity [3].
-
The "Suspension" Protocol: Do not aim for perfect solubility initially. Perform the reaction in a hydrophobic solvent (e.g., toluene) with high agitation. As the dissolved FA reacts, more solid FA will dissolve to restore equilibrium (Le Chatelier’s principle).
Category B: Reaction Kinetics & Enzyme Stability
Q3: What is the optimal temperature? I want to heat it to 80°C to dissolve the Ferulic Acid. Diagnosis: Thermal inactivation risk. Expert Insight: While Novozym 435 is thermostable, temperatures above 70°C in the presence of alcohols can lead to irreversible denaturation and leaching of the enzyme from the support carrier. Corrective Action:
-
Optimal Range: Operate between 50°C and 60°C . This provides sufficient kinetic energy for mass transfer without compromising the biocatalyst's half-life [1][4].
-
Thermal Protection: If higher temps are absolutely necessary for solubility, ensure the water content is strictly controlled (<0.1%), as water + heat accelerates enzyme unfolding.
Q4: The reaction rate is high initially but drops sharply after 1 hour, even with unreacted substrate left. Diagnosis: Product inhibition or Enzyme fouling. Corrective Action:
-
Check Agitation: Ensure 150–200 rpm. If the enzyme particles are grinding against each other (magnetic stir bar grinding), the support may break, leading to fines that block active sites. Use an overhead stirrer or a shaker incubator instead of a magnetic bar.
-
Alcohol Inhibition: High concentrations of isopropanol can be inhibitory. If using isopropanol as a solvent, consider a fed-batch approach where the alcohol is added in steps.
Standardized Experimental Protocol
Objective: Synthesis of Isopropyl Ferulate (Bench Scale: 50 mL)
Materials:
-
Isopropanol (dried over 3Å molecular sieves)[5]
-
Biocatalyst: Novozym 435 (immobilized CALB)
-
Solvent: n-Heptane (or Toluene for better solubility)
-
Desiccant: Molecular Sieves (3Å), activated at 250°C for 4h.
Workflow:
-
Preparation:
-
Dissolve 10 mmol Ferulic Acid in 100 mmol Isopropanol (1:10 ratio).
-
Note: If solubility is poor, add 10 mL n-heptane as a co-solvent.
-
-
Initiation:
-
Add reaction mixture to a 100 mL screw-capped flask.
-
Add 1.0 g Molecular Sieves (activated).
-
Equilibrate to 55°C in a shaker incubator (200 rpm).
-
Add 200 mg Novozym 435 (2% w/v relative to total volume) to start the reaction.
-
-
Monitoring:
-
Sample 50 µL every hour. Dilute in Acetonitrile for HPLC analysis.
-
Stop reaction when conversion plateaus (typically 24–48 hours).
-
-
Downstream Processing:
-
Filtration: Filter out the enzyme and molecular sieves. (Wash enzyme with cold acetone for reuse).
-
Purification: Evaporate excess isopropanol/solvent under vacuum.
-
Cleanup: Dissolve residue in Ethyl Acetate and wash with saturated NaHCO3 (removes unreacted Ferulic Acid). Dry organic layer over MgSO4, filter, and evaporate to obtain pure Isopropyl Ferulate.
-
Data & Visualization
Table 1: Solvent Effects on Yield (Comparative Analysis)
Data synthesized from multiple optimization studies [1][3][5].
| Solvent System | Log P (Hydrophobicity) | Ferulic Acid Solubility | Enzyme Activity | Typical Yield (24h) | Recommendation |
| DMSO | -1.35 (Polar) | High | Low (Stripping) | < 20% | Avoid |
| Isopropanol (Neat) | 0.05 (Polar) | Moderate | Moderate | 40-60% | Good (Equilibrium limited) |
| n-Heptane | 4.0 (Hydrophobic) | Very Low | High | 10-30% | Poor (Solubility limited) |
| Toluene | 2.5 (Hydrophobic) | Moderate | High | 70-85% | Recommended |
| Ionic Liquid/Hexane | Variable | High | High | > 90% | Best (High Cost) |
Figure 1: Reaction Optimization Workflow
Caption: Schematic of the enzymatic workflow highlighting the critical role of water removal (Molecular Sieves) in shifting the thermodynamic equilibrium toward Isopropyl Ferulate synthesis.
Frequently Asked Questions (FAQs)
Q: Can I reuse the Novozym 435 beads? A: Yes, typically for 5–10 cycles. However, ferulic acid can adsorb onto the support, blocking pores.
-
Regeneration Protocol: Wash the beads with isopropanol (to remove substrates) followed by n-heptane. Dry in a desiccator. Do not wash with water, as re-drying the enzyme to the optimal water activity (aw) is difficult.
Q: Is this process scalable to kilogram quantities? A: Yes, but heat transfer becomes critical. In large packed-bed reactors, the exothermic nature is negligible, but mass transfer limitations rise.
-
Scale-up Tip: Switch from a batch slurry to a Packed Bed Reactor (PBR) recirculating the substrate solution through a column of enzyme. This prevents mechanical grinding of the beads and allows for easier product separation [6].
Q: Are there greener alternatives to Toluene? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) or Limonene are bio-based hydrophobic solvents that show promise as replacements for toluene, offering good solubility for ferulic acid while maintaining lipase activity.
References
-
Optimization of Enzymatic Synthesis: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium. (NIH/PubMed).
-
Water Activity Control: Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase. (NIH).
-
Ionic Liquids: Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids. (PubMed).
-
Novozym 435 Characteristics: Novozym 435: The "perfect" lipase immobilized biocatalyst? (ResearchGate).[1][6]
-
Solvent Engineering: Enzymatic synthesis optimization of isoamyl butyrate. (Redalyc).
-
Reactor Design: Isopropyl myristate continuous synthesis in a packed-bed reactor. (IJOER).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Operational stabilities of different chemical derivatives of Novozym 435 in an alcoholysis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed esterification of ferulic acid with lauryl alcohol in ionic liquids and antibacterial properties in vitro against three food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Isopropyl Ferulate Formulations
Topic: Preventing Precipitation of Isopropyl Ferulic Acid (IPFA) Audience: Formulation Chemists, R&D Scientists, Drug Delivery Specialists Status: Active Guide [v2.4]
Introduction: The "Crystal Crisis"
Isopropyl Ferulate (IPFA) is a lipophilic ester of ferulic acid, prized for its ability to penetrate the stratum corneum more effectively than its parent acid. However, it suffers from a notorious instability profile in mixed-phase formulations. Users frequently report "needle-like" crystallization occurring 24–48 hours after formulation.
This guide deconstructs the thermodynamics of this precipitation. Unlike Ferulic Acid, which precipitates due to pH-dependent protonation, IPFA precipitation is usually a result of solvent shock or hydrolytic reversion .
Module 1: Solvent Architecture & The Solubility Ladder
The most common cause of IPFA precipitation is the "Ouzo Effect" —a spontaneous nucleation that occurs when a hydrophobic solute (IPFA) dissolved in a water-miscible solvent (like ethanol or ethoxydiglycol) is introduced to an aqueous phase.
The Hierarchy of Solvency
Do not rely on a single solvent. You must build a "Solubility Ladder" to bridge the gap between the lipophilic active and the aqueous base.
| Solvent Class | Recommended Agent | Role in Formulation | Solubility Est. (mg/mL) |
| Primary Solubilizer | Ethoxydiglycol (Transcutol®) | The "Workhorse." Dissolves IPFA at high concentrations. | > 100 |
| Co-Solvent | Ethanol (Anhydrous) | Reduces viscosity; enhances penetration; flash-off effect. | ~80 |
| Bridge Solvent | Propanediol (Zemea®) | Increases polarity gradually to prevent shock upon water addition. | ~30 |
| Anti-Nucleating Agent | Dimethyl Isosorbide (DMI) | Disrupts crystal lattice formation. | > 50 |
Protocol 1: The Saturation Stress Test
Goal: Determine the "Safe Load" of your solvent system.
-
Prepare Solvent Blend: Create a 50:50 mix of Ethoxydiglycol and Propanediol.
-
Saturation: Add IPFA in 1% increments at 25°C under magnetic stirring (500 RPM) until visual haze appears.
-
Thermal Shock: Heat the sample to 45°C (clear solution), then rapidly cool to 4°C for 12 hours.
-
Observation: If crystals form at 4°C, your system is supersaturated . You must reduce the IPFA load by 20% of this failure point for commercial stability.
Module 2: The Hydrolysis Trap (Chemical Instability)
The Hidden Danger: IPFA is an ester. In aqueous environments with improper pH, it hydrolyzes back into Ferulic Acid and Isopropanol .
-
Why this causes precipitation: Ferulic Acid is significantly less soluble in water/oil mixtures than IPFA. If IPFA converts to Ferulic Acid, the solvent system designed for the ester may not support the acid, leading to immediate crystallization.
Mechanism of Failure
Caption: The chemical pathway where pH instability leads to physical precipitation. Hydrolysis converts the lipophilic ester into the less soluble parent acid.
Troubleshooting the pH Window
-
Target pH: 4.5 – 5.5.
-
Reasoning: At pH < 3.0, acid-catalyzed hydrolysis accelerates. At pH > 7.0, base-catalyzed saponification occurs rapidly.
-
Buffer Choice: Use Sodium Citrate / Citric Acid buffer. Avoid phosphate buffers if high levels of glycols are used, as phosphates can precipitate in high-alcohol environments.
Module 3: Advanced Stabilization (Encapsulation)
If solvent manipulation fails, physical isolation via encapsulation is the definitive solution. This prevents the IPFA from interacting with water until application.
Method: Cyclodextrin Inclusion Complex
Cyclodextrins (CD) are cyclic oligosaccharides with a hydrophobic core and hydrophilic shell. They "cage" the IPFA molecule.
Protocol 2: Molecular Encapsulation Workflow
-
Phase A: Dissolve
-Cyclodextrin (Gamma-CD) in water (Ratio 1:1 molar ratio with IPFA). Heat to 40°C. -
Phase B: Dissolve IPFA in a minimal amount of Ethanol (1:3 ratio).
-
Complexation: Slowly drip Phase B into Phase A under high-shear agitation (Ultra-Turrax at 5000 RPM).
-
Verification: The solution should remain clear or slightly opalescent. If it turns milky white immediately, the complexation failed (IPFA crashed out).
-
Freeze Drying (Optional): For maximum stability, lyophilize the solution to create a water-soluble powder of encapsulated IPFA.
Troubleshooting Matrix (FAQ)
| Symptom | Time to Failure | Root Cause | Corrective Action |
| Needle crystals | 24-48 Hours | Supersaturation (Solvent Shock) | Increase Ethoxydiglycol; add DMI as anti-nucleating agent. |
| Cloudy Haze | Immediate | "Ouzo Effect" (Rapid mixing) | Pre-mix IPFA with surfactant (Polysorbate 20) before adding water. |
| Yellowing + Sediment | 2-4 Weeks | Hydrolysis (Chemical Decay) | Check pH. If pH > 6.0, add Citric Acid to adjust to 5.0. |
| Gritty Texture | Post-Cooling | Thermal Shock | Cool formulation slowly (1°C/min) to prevent amorphous-to-crystalline transition. |
Logic Tree: Diagnostic Workflow
Use this decision tree to identify the specific cause of your precipitation issue.
Caption: Diagnostic logic for identifying whether precipitation is kinetic (immediate) or thermodynamic/chemical (delayed).
References
-
Solubility of Ferulic Acid Derivatives
-
Cyclodextrin Encapsulation
-
Solvent Efficacy (Ethoxydiglycol)
-
SpecialChem (2022). "Ethoxydiglycol: Cosmetic Ingredient INCI."[6] Details the high solvency power of DEGEE (Transcutol) for lipophilic actives in cosmetic formulations.
-
-
Hydrolysis Kinetics
-
Truffles Research (2024).[7] "Hydrolysis Rates for Various pH Levels." General kinetic data on ester hydrolysis in aqueous buffers, supporting the pH 4.5–5.5 stability window.
-
-
Ferulic Acid Stabilization
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer’s Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ferulic Acid Derivatives & Cytotoxicity
Topic: Addressing Cytotoxicity of Ferulic Acid Derivatives in Cell Lines Ticket ID: FA-DERIV-CYTO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Paradox" of Ferulic Acid Derivatives
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating paradox: Ferulic Acid (FA) is renowned as a cytoprotective antioxidant, yet your derivatives are either showing unexpected cytotoxicity in normal cells or failing to show potency in cancer lines. Alternatively, you may be seeing "ghost" viability data where cells appear alive despite lethal dosing.
This guide moves beyond basic protocols to address the specific physicochemical and mechanistic hurdles of working with FA derivatives (alkyl ferulates, amides, and lipophilic conjugates).
Module 1: Solubility & Precipitation (The "Pre-Experiment" Phase)
User Issue: "My high-concentration stocks precipitate when added to cell culture media, causing jagged dose-response curves."
Technical Analysis: Ferulic acid derivatives, particularly those with alkyl chains >C4, suffer from poor aqueous solubility. While soluble in DMSO, the "crash" occurs upon dilution into aqueous media. Micro-precipitates (often invisible to the naked eye) settle on cells, causing localized toxicity (physical stress) or becoming unavailable for uptake, leading to erratic IC50 values.
Troubleshooting Protocol: The "Step-Down" Solubilization
Do not simply inject DMSO stock into the media bottle. Use this stepwise approach to maintain colloidal stability.
| Parameter | Specification | Reason |
| Primary Solvent | DMSO (Anhydrous) | Ethanol evaporates too quickly in 37°C incubators, altering concentration. |
| Max Stock Conc. | 100 mM | Higher concentrations promote immediate crashing upon dilution. |
| Intermediate Step | 1:10 dilution in PBS | Create a "working stock" before adding to full serum media. |
| Serum Interaction | Pre-incubate in Media | Allow FA derivatives to bind to BSA/FBS proteins before adding to cells. |
DOT Diagram: Solubilization Workflow
Figure 1: Step-down solubilization prevents "shock" precipitation, ensuring the derivative binds to serum proteins (albumin) for transport rather than crashing out.
Module 2: Assay Interference (The "False Viability" Artifact)
User Issue: "My cells look dead under the microscope, but the MTT assay shows 80% viability."
Technical Analysis: This is the most critical error in FA research. Ferulic acid contains a phenolic hydroxyl group and an unsaturated side chain. These moieties act as reducing agents.[1][2][3] In standard MTT/MTS assays, the FA derivative itself chemically reduces the tetrazolium salt to purple formazan, even in the absence of live mitochondria. This generates false positives.[2]
Validation Strategy: The "Cell-Free" Check
Before running any cell-based N=3 experiment, you must run a chemical interference control.
-
Prepare Plate: Add media + FA derivative (at highest concentration) to empty wells (no cells).
-
Add Reagent: Add MTT/MTS.
-
Incubate: 2–4 hours.
-
Read: If the media turns purple, you have interference.
Recommended Alternative Assays
| Assay Type | Suitability for FA Derivatives | Mechanism | Verdict |
| MTT/MTS | Low | Reductase-dependent | Avoid or require strict washing steps. |
| ATP (Luciferase) | High | ATP quantification | Recommended. No redox interference. |
| SRB (Sulforhodamine B) | High | Total protein staining | Recommended. Stable, cheap, non-redox. |
| LDH Release | Medium | Membrane integrity | Good for necrosis, but FA can inhibit LDH enzyme activity directly. |
Module 3: Structure-Activity Relationship (SAR) & Optimization
User Issue: "Why is my octyl-ferulate derivative killing healthy fibroblasts?"
Technical Analysis: Cytotoxicity in FA derivatives is often governed by Lipophilicity (LogP) .
-
Native FA: Low uptake, low toxicity.
-
Alkyl Derivatives: As you increase the alkyl chain length (butyl -> octyl -> dodecyl), you increase membrane permeability.
-
The "Cut-off" Effect: Toxicity typically peaks at C10–C12 (decyl/dodecyl). Beyond this, the molecule becomes too bulky or gets trapped in the lipid bilayer, losing specific signaling capability.
-
Non-Specific Lysis: At high LogP, the derivative acts like a detergent, dissolving cell membranes (necrosis) rather than triggering programmed cell death (apoptosis). This kills normal cells and cancer cells indiscriminately.
Optimization Tip: If you see necrosis in normal cells, shorten the alkyl chain or introduce a polar headgroup (e.g., an amide linkage) to balance the LogP.
Module 4: Mechanism of Action Deconvolution
User Issue: "I need to prove the mechanism of death is apoptosis, not just necrosis."
Technical Analysis: FA derivatives (specifically those optimized for anti-cancer activity) typically function via the Mitochondrial Apoptosis Pathway and inhibition of PI3K/Akt signaling .
Key Markers to Measure:
-
Bax/Bcl-2 Ratio: FA derivatives upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic).
-
Caspase-3 cleavage: The executioner caspase.
-
PI3K/Akt: FA derivatives often dephosphorylate Akt, blocking survival signals.
DOT Diagram: Signaling Pathway
Figure 2: The dual-action mechanism where FA derivatives inhibit survival signaling (PI3K) while directly triggering mitochondrial stress (Bax).
FAQs: Rapid Troubleshooting
Q: Can I use DMSO concentrations higher than 0.5%? A: In most cell lines, No. DMSO >0.5% induces differentiation or toxicity itself, masking the effect of your derivative. If solubility is still an issue, consider using Cyclodextrin (HP-β-CD) as a carrier instead of DMSO.
Q: My derivative is changing the color of the media to yellow/orange immediately. A: Ferulic acid is pH-sensitive. A color change indicates a pH shift (acidification). Ensure your media is well-buffered (HEPES) or adjust the stock solution pH to 7.4 before addition.
Q: I see "crystals" inside the cells. A: These are likely not inside the cells but on them. This is precipitation. Repeat the "Step-Down" solubilization protocol (Module 1) and filter your working solution (0.22 µm) before adding to cells (account for potential drug loss during filtration by checking absorbance).
References
-
Zhang, X., et al. (2016).[4] Ferulic acid exerts antitumor activity and inhibits metastasis in breast cancer cells by regulating epithelial to mesenchymal transition.[4] Oncology Reports, 36(1), 271–278.[4] Link
-
Wang, T., et al. (2016). Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell.[5][6] American Journal of Translational Research, 8(2), 968. Link
-
Peng, C.C., et al. (2005). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Journal of Agricultural and Food Chemistry. (Demonstrates the phenolic reduction of MTT). Link
-
Shakeel, F., et al. (2017).[4] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids, 236, 144-150. Link[4]
-
Kikuzaki, H., et al. (2002).[4] Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168.[4] (Discusses SAR and alkyl chain length). Link
Sources
- 1. Ferulic Acid | C10H10O4 | CID 445858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Prodrug Approach: A Comparative Guide to Enhancing Ferulic Acid Skin Penetration via Esterification
For researchers, cosmetic formulators, and drug development professionals, the potent antioxidant and photoprotective properties of ferulic acid (FA) present a compelling opportunity. However, its clinical efficacy in topical applications is often hampered by a significant challenge: poor skin penetration. This guide provides an in-depth technical comparison of various ferulic acid esters, showcasing how this prodrug strategy can overcome the inherent limitations of the parent molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower your research and development.
The Challenge with Ferulic Acid: A Tale of Hydrophilicity
Ferulic acid, a hydroxycinnamic acid, is a valuable phenolic compound with a range of biological activities, including antioxidant, anti-inflammatory, and photoprotective effects.[1] Despite these benefits, its chemical structure, which includes a hydrophilic carboxylic acid group, results in low lipophilicity. This characteristic significantly impedes its ability to traverse the lipid-rich environment of the stratum corneum, the outermost layer of the skin and the primary barrier to topical absorption.[2][3] In silico studies have characterized ferulic acid as having low skin permeability.[2]
The Esterification Solution: A Prodrug Strategy
To enhance the dermal delivery of ferulic acid, a common and effective approach is to employ a prodrug strategy. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body, often through enzymatic or chemical hydrolysis.[4] In the case of ferulic acid, esterification of the carboxylic acid group with various alcohols creates more lipophilic derivatives. This increased lipophilicity facilitates partitioning into the stratum corneum, allowing for enhanced penetration. Once within the viable epidermis, cutaneous enzymes, such as esterases, can hydrolyze the ester bond, releasing the active ferulic acid to exert its therapeutic effects.[4][5]
Comparative Analysis of Ferulic Acid Esters
The choice of the alcohol used for esterification directly influences the physicochemical properties of the resulting ferulic acid ester, and consequently, its skin penetration profile. Key parameters to consider are the octanol-water partition coefficient (LogP), a measure of lipophilicity, and aqueous solubility.[6][7] Generally, an increase in the alkyl chain length of the ester leads to a higher LogP value and decreased water solubility.
Physicochemical Properties of Selected Ferulic Acid Esters
The following table summarizes the key physicochemical properties of ferulic acid and some of its common alkyl esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Water Solubility |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | 1.51 | 0.76 g/L |
| Methyl Ferulate | C₁₁H₁₂O₄ | 208.21 | 1.86 | 0.62 g/L[8] |
| Ethyl Ferulate | C₁₂H₁₄O₄ | 222.24 | 2.32 | Lower than Methyl Ferulate |
| Propyl Ferulate | C₁₃H₁₆O₄ | 236.26 | 2.78 | Lower than Ethyl Ferulate |
| Butyl Ferulate | C₁₄H₁₈O₄ | 250.29 | 3.24 | Lower than Propyl Ferulate |
| Octyl Ferulate | C₁₈H₂₆O₄ | 306.40 | 5.09 | Very Low |
Note: LogP values are estimated and can vary slightly depending on the calculation method. Water solubility generally decreases with increasing alkyl chain length.
In Vitro Skin Penetration Data: A Comparative Overview
The most common and standardized method for assessing in vitro skin penetration is the Franz diffusion cell assay.[9][10][11] This assay measures the amount of a substance that permeates through a skin sample (typically human or porcine) from a donor chamber to a receptor chamber over time. The results are often expressed as flux (the rate of penetration per unit area) and the permeability coefficient.
The following table compiles representative data from studies comparing the skin penetration of various ferulic acid esters.
| Compound | Skin Model | Flux (µg/cm²/h) | Permeability Coefficient (Kp x 10⁻³ cm/h) | Skin Deposition (µg/g) | Reference |
| Ferulic Acid | Hairless Rat Skin | 8.38 ± 0.89 | - | - | [12] |
| Ferulic Acid | Porcine Skin | Low | - | - | [2] |
| Ferulic Acid | Human Skin | 3.57 ± 0.22 | - | 7.08 ± 0.27 | [13] |
| Ethyl Ferulate | Porcine Skin | Significantly higher than FA | - | Significantly higher than FA | [14] |
| Various Esters | Hairless Mouse Skin | Butyl > Propyl > Ethyl > Methyl > FA | Plateau at Butyl Ester | - | [15] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions (e.g., vehicle, skin source, receptor fluid).
The data consistently demonstrates that esterification significantly enhances the skin penetration of ferulic acid. Studies have shown a trend where permeability increases with the alkyl chain length up to a certain point (e.g., butyl ester), after which a plateau may be reached.[15] This suggests an optimal balance between lipophilicity for stratum corneum partitioning and sufficient aqueous solubility for diffusion through the viable epidermis.
Experimental Protocols for Comparative Assessment
To ensure the generation of reliable and comparable data, the following detailed protocols are provided for key experimental workflows.
Synthesis of Ferulic Acid Esters
A general and efficient method for synthesizing ferulic acid esters is through Fischer esterification, often enhanced by microwave irradiation.[13][16]
Protocol: Microwave-Assisted Esterification of Ferulic Acid
-
Reactant Mixture: In a microwave-safe reaction vessel, combine ferulic acid (1 equivalent), the desired alcohol (e.g., ethanol, propanol, butanol; 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized ester using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
In Vitro Skin Permeation using Franz Diffusion Cells
This protocol outlines the standardized procedure for assessing the skin penetration of ferulic acid and its esters.
Protocol: Franz Diffusion Cell Assay
-
Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and hair. Cut the skin to a size that fits the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or Tween 80 for lipophilic esters to maintain sink conditions). Degas the fluid prior to use.
-
Temperature and Stirring: Maintain the receptor fluid at 32°C ± 1°C and stir continuously (e.g., 600 rpm).
-
Sample Application: Apply a known amount of the test formulation (containing ferulic acid or its ester) to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed receptor fluid.
-
Analysis: Quantify the concentration of the analyte in the collected samples using a validated HPLC method.[17][18][19]
-
Data Calculation: Calculate the cumulative amount permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Stratum Corneum Tape Stripping
This technique allows for the quantification of the test compound within the stratum corneum.
Protocol: Tape Stripping
-
Application and Removal: After a defined exposure time in the Franz cell or in vivo, remove the excess formulation from the skin surface.
-
Stripping: Apply an adhesive tape disc (e.g., D-Squame®) to the treatment area with consistent pressure for a few seconds. Remove the tape strip in a swift, single motion.
-
Repeat: Repeat the stripping process a set number of times (e.g., 15-20 strips) to progressively remove layers of the stratum corneum.
-
Extraction: Place each tape strip (or pools of consecutive strips) into a vial containing a suitable solvent (e.g., methanol or ethyl acetate) to extract the analyte.
-
Analysis: Quantify the amount of the ferulic acid ester in the solvent extracts using a validated HPLC method.
-
Protein Quantification: The amount of stratum corneum removed on each tape can be quantified by a colorimetric protein assay to normalize the drug concentration.[20]
Visualization of Skin Penetration by Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a non-invasive method to visualize the penetration of fluorescently-labeled compounds into the skin.[21][22][23][24][25]
Protocol: CLSM for Skin Penetration Visualization
-
Fluorescent Probe: Synthesize a fluorescently-labeled analog of the ferulic acid ester or use a formulation containing a fluorescent dye with similar physicochemical properties.
-
Skin Preparation and Application: Prepare excised skin as for the Franz cell assay and apply the fluorescent formulation.
-
Imaging: At various time points, mount the skin sample on the confocal microscope stage.
-
Data Acquisition: Acquire a series of optical sections (z-stack) from the skin surface down through the epidermis and dermis.
-
Image Analysis: Reconstruct 3D images and analyze the fluorescence intensity at different depths to visualize the penetration pathways (intercellular, transcellular, follicular) and the depth of penetration.
Enzymatic Hydrolysis: Releasing the Active Moiety
The successful application of ferulic acid esters as prodrugs relies on their efficient conversion back to the active ferulic acid within the skin. This is primarily mediated by esterase enzymes present in keratinocytes and other skin cells.[4][5]
Protocol: In Vitro Enzymatic Hydrolysis Assay
-
Skin Homogenate Preparation: Prepare a homogenate of full-thickness skin or isolated keratinocytes in a suitable buffer.
-
Incubation: Incubate a known concentration of the ferulic acid ester with the skin homogenate at 37°C.
-
Sampling and Quenching: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding acetonitrile or by heat inactivation).
-
Analysis: Analyze the samples by HPLC to quantify the disappearance of the ester and the appearance of ferulic acid.
-
Data Analysis: Determine the rate of hydrolysis for different esters to compare their susceptibility to enzymatic cleavage.
Conclusion and Future Perspectives
The esterification of ferulic acid is a highly effective prodrug strategy to overcome its inherent low skin permeability. By increasing lipophilicity, ferulic acid esters can more readily penetrate the stratum corneum. The choice of the esterifying alcohol allows for the fine-tuning of the physicochemical properties to achieve an optimal balance for skin delivery. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of different ferulic acid esters. Future research should focus on exploring a wider range of esters, including those with functional groups that may further enhance penetration or provide additional therapeutic benefits, as well as developing advanced formulation strategies to optimize the delivery of these promising compounds.
References
-
In vitro skin retention and drug permeation study of Tongluo-Qutong rubber plaster by UPLC/UV/MS/MS. SciELO. Available from: [Link]
- Phenolic Compounds and Skin Permeability: An In Silico Investigation. Avicenna Journal of Medical Biochemistry. 2023;11(1):29-36.
- Penetration and pharmacokinetics of ferulic acid after dermal administration. Tropical Journal of Pharmaceutical Research. 2015;14(10):1829-1835.
- Penolic compound and skin permeability: In silico investigation.
- An update of skin permeability data based on a systematic review of recent research.
- Skin Delivery of Ferulic Acid from Different Vesicular Systems.
- In vitro skin retention and drug permeation study of Tongluo-Qutong rubber plaster by UPLC/UV/MS/MS. SciELO. 2017.
- Permeation and distribution of ferulic acid and its α-cyclodextrin complex from different formulations in hairless r
- Permeation and Distribution of Ferulic Acid and Its α-Cyclodextrin Complex from Different Formulations in Hairless Rat Skin.
- Showing Compound Methyl ferul
- Confocal Microscopy for Visualization of Skin Penetration.
- Analytical methodologies for quantification of ferulic acid and its oligomers.
- A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells. PMC. 2015.
- Fantastic Ferulic Acid Esterases and Their Functions. PMC. 2018.
- A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency.
- Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors. PubMed. 2013.
- Visualization of skin penetration using confocal laser scanning microscopy. PubMed. 2004.
- Enzymatic synthesis of ferulic acid deriv
- In vitro release studies of ferulic acid in semi-solid formulations with optimized synthetic membrane.
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT M
- Confocal Microscopy for Visualization of Skin Penetr
- High-Level Ferulic Acid Production in Engineered Yeast Enables Discovery and Biosynthetic Application of Novel Enzymes
- Validation of a Flow-Through Diffusion Cell for Use in Transdermal Research. PermeGear.
- Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms. PubMed Central. 2021.
- Evaluation of Skin Penetration of Fluorescent Dissolved Formulations Using Confocal Laser Scanning Microscopy. MDPI. 2023.
- A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. SciSpace. 2015.
- LogP—Making Sense of the Value. ACD/Labs.
- Esterification of ferulic acid with polyols using a ferulic acid esterase
- Reaction scheme of the hydrolysis of feruloyl esters to ferulic acid...
- Evaluation of Skin Penetration of Fluorescent Dissolved Formulations Using Confocal Laser Scanning Microscopy.
- Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. 2022.
- Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. MDPI. 2021.
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- 23. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
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- 25. researchgate.net [researchgate.net]
Strategic Evaluation of Ferulic Acid Derivatives: In Vitro Antioxidant Assay Guide
Introduction: The Solubility-Activity Paradox
Ferulic acid (FA) is a potent phenolic antioxidant, but its application in lipid-based drug delivery systems and cosmetic formulations is often limited by its hydrophilicity.[1] To overcome this, researchers synthesize lipophilic derivatives (alkyl ferulates, acyl derivatives).
However, a common pitfall in comparative analysis is relying solely on standard radical scavenging assays (like DPPH). This guide argues that a single assay is insufficient. Experimental data consistently shows that while derivatization often lowers direct radical scavenging values in homogeneous solvents, it significantly enhances protection in lipid emulsions—a phenomenon known as the Polar Paradox .
This guide provides a structured approach to comparing FA derivatives, selecting the right assay for the right chemical environment, and interpreting the "conflicting" data often seen between aqueous and lipid-based experiments.
Structure-Activity Relationship (SAR) & Mechanism
Before selecting assays, it is critical to understand where the antioxidant activity originates. The antioxidant power of ferulic acid relies on the phenolic hydroxyl group and the conjugated double bond, which allow for resonance stabilization of the resulting phenoxy radical.
Mechanism Visualization
The following diagram illustrates the structural features governing the antioxidant potential of FA and its derivatives.
Figure 1: Structural determinants of antioxidant activity.[2] Modifications at the 'Tail' improve lipophilicity but may sterically hinder the 'Active Site' in direct scavenging assays.
The Screening Suite: Intrinsic Radical Scavenging
Use Case: Rapid screening of intrinsic chemical potential (Electron Transfer/Hydrogen Atom Transfer). Context: Homogeneous solutions (Methanol/Ethanol).
Comparative Performance Data
In solvent-based assays, the free acid form often outperforms esterified derivatives due to better accessibility and the contribution of the carboxylic acid to hydrogen bonding networks.
| Compound | DPPH IC50 (µM) | FRAP Value | Mechanism Note |
| Ferulic Acid (Free) | Low (High Activity) | High | Unhindered -OH access; fast kinetics. |
| Methyl/Ethyl Ferulate | Moderate | Moderate | Slight steric hindrance; loss of -COOH H-bonding. |
| Octyl Ferulate | High (Lower Activity) | Low | Hydrophobic chain folds; slower diffusion in MeOH. |
| 5-OH Ferulic Acid | Very Low (Highest) | Very High | Additional -OH group increases electron donation. |
Data Trends Synthesized from Kikuzaki et al. (2002) and Anselmi et al. (2005).
Protocol 1: Modified DPPH Assay for Lipophilic Derivatives
Standard aqueous DPPH protocols cause precipitation of long-chain ferulates. This modified protocol ensures solubility.
Reagents:
-
DPPH Stock: 0.2 mM DPPH in Methanol (freshly prepared, protect from light).
-
Sample Stock: Dissolve derivatives in Ethanol or DMSO (if chain length > C12).
Workflow:
-
Preparation: Prepare a dilution series of the derivative (e.g., 10–200 µM) in methanol.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH stock in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Calculation: Calculate % Inhibition:
.
Critical Insight: If your derivative shows poor DPPH activity compared to Ferulic Acid, do not discard it. It likely suffers from "Solvent Effect" rather than a lack of chemical potency. Proceed immediately to the Lipid Protection Suite.
The Lipid Protection Suite: The "Real World" Test
Use Case: Evaluating performance in emulsions, membranes, and oils. Context: Heterogeneous systems (Oil-in-Water).[3]
This is where alkyl ferulates shine. According to the Polar Paradox , non-polar antioxidants (alkyl ferulates) concentrate at the oil-water interface of emulsions, protecting lipid droplets more effectively than polar antioxidants (free FA) which dissolve in the aqueous phase.
Protocol 2: -Carotene Bleaching Assay (Emulsion System)
This assay mimics a food/biological emulsion. It measures the ability of the derivative to prevent the oxidation of linoleic acid, which in turn protects
Reagents:
- -Carotene Solution: 2 mg in 10 mL Chloroform.[4]
-
Linoleic Acid: 20 mg.[4]
-
Tween-40: 200 mg.
-
Oxygenated Water: Distilled water saturated with air (bubble air for 30 mins).
Step-by-Step Methodology:
-
Emulsion Formation:
-
Mix 1 mL
-carotene solution, 20 mg Linoleic acid, and 200 mg Tween-40 in a round-bottom flask. -
Evaporate chloroform completely under Nitrogen or Rotary Evaporator (Critical: residual chloroform kills the assay).
-
Add 50 mL oxygenated water and shake vigorously to form a stable orange emulsion.
-
-
Assay Setup:
-
Add 200 µL of emulsion to 96-well plate wells containing 20 µL of sample (derivative) or ethanol (control).
-
-
Kinetics:
-
Incubate at 50°C (accelerates oxidation).
-
Measure Absorbance at 470 nm every 20 minutes for 120 minutes.
-
-
Analysis:
-
Plot Absorbance vs. Time. The derivative that maintains the orange color (high absorbance) longest is the superior lipid protector.
-
Comparative Performance in Emulsions
| Compound | Partition Coefficient (Log P) | TBARS Inhibition (Liposomes) | |
| Ferulic Acid | ~1.5 (Polar) | Low | Low |
| Ethyl Ferulate | ~2.5 | Moderate | Moderate |
| Octyl Ferulate | ~5.0 (Lipophilic) | High | High |
| Dodecyl Ferulate | >6.0 | Very High | Very High |
Note: Activity often peaks at C8-C12 chain lengths (the "Cut-off Effect") before declining due to aggregation.
Decision Matrix: Selecting the Right Assay
Do not run every assay for every compound. Use this logic flow to select the most scientifically valid method for your specific derivative.
Figure 2: Strategic workflow for assay selection based on derivative physicochemical properties.
References
-
Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds.[5][6][7][8] Journal of Agricultural and Food Chemistry, 50(7), 2161-2168.[7] Link
-
Anselmi, C., et al. (2005). Antioxidant activity of ferulic acid alkyl esters in a heterophasic system: A mechanistic insight. Journal of Agricultural and Food Chemistry, 53(21), 8430-8437. Link
-
Shahidi, F., & Zhong, Y. (2011). Revisiting the Polar Paradox Theory: A Critical Overview. Journal of Agricultural and Food Chemistry, 59(8), 3499–3504. Link
-
Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link
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- 5. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide for Formulators: Iso-Propyl Ferulic Acid vs. Benchmark Antioxidants in Cosmetic Applications
Introduction: The Imperative for Advanced Antioxidant Systems in Skincare
The relentless exposure of human skin to environmental aggressors, primarily ultraviolet (UV) radiation and atmospheric pollutants, generates an onslaught of reactive oxygen species (ROS). This state of oxidative stress is a principal driver of extrinsic skin aging, manifesting as wrinkles, loss of elasticity, and hyperpigmentation.[1] The cosmetic industry has long relied on topical antioxidants to neutralize these damaging free radicals.[2] Foundational ingredients like L-ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and more recently, ferulic acid, have become staples in protective and anti-aging formulations.[1][3]
However, the efficacy of any active ingredient is fundamentally constrained by its stability within the formulation and its ability to permeate the stratum corneum to reach its site of action. Ferulic acid, while a potent antioxidant and a remarkable stabilizer for Vitamins C and E, presents formulation challenges related to its limited solubility and bioavailability.[4][5] This has catalyzed the development of derivatives designed to enhance its physicochemical properties.
This guide provides an in-depth comparison of a next-generation derivative, iso-propyl ferulic acid (IPF) , against its parent compound and other benchmark antioxidants. We will dissect the mechanistic underpinnings of their actions, present comparative experimental data on efficacy and stability, and provide robust protocols for their evaluation. The objective is to equip researchers and formulation scientists with the technical insights needed to make informed decisions in the development of high-performance antioxidant skincare.
Chapter 1: The Antioxidant Benchmarks: A Briefing
A scientifically sound comparison requires a clear understanding of the established standards against which a new molecule is to be judged.
-
L-Ascorbic Acid (Vitamin C): A powerful water-soluble antioxidant that is a vital cofactor for collagen synthesis. It effectively neutralizes a wide range of ROS. Its primary drawbacks are its inherent instability in aqueous solutions, being highly susceptible to oxidation when exposed to air and light, and its hydrophilic nature, which limits passive diffusion across the lipid-rich stratum corneum.
-
α-Tocopherol (Vitamin E): The predominant fat-soluble antioxidant found in the skin, where it integrates into cell membranes to terminate lipid peroxidation chain reactions.[6][7] It works in synergy with Vitamin C, which can regenerate the oxidized form of Vitamin E.[8] As a lipophilic molecule, its formulation in oil-based systems is straightforward, but its stability can still be a concern.[9]
-
Ferulic Acid (FA): A phenolic antioxidant found in plant cell walls.[5] Beyond its own significant free-radical scavenging ability, FA's acclaim in cosmetics stems from its proven capacity to stabilize formulations containing L-ascorbic acid and α-tocopherol, while synergistically enhancing their photoprotective effects.[10] The primary hurdle for formulators is its poor solubility in water and many cosmetic oils, complicating its incorporation and limiting its concentration.[11]
Chapter 2: The Rationale for Derivatization: Introducing Iso-Propyl Ferulic Acid
The development of iso-propyl ferulic acid—the isopropyl ester of ferulic acid—is a direct response to the formulation challenges posed by the parent molecule. This modification is a classic medicinal chemistry strategy to enhance lipophilicity. By converting the hydrophilic carboxylic acid group into an isopropyl ester, the molecule's overall oil solubility is significantly increased.
The central hypothesis is twofold:
-
Enhanced Formulation Compatibility: Increased lipophilicity allows for easier incorporation into the oil phase of emulsions, anhydrous systems, and other lipid-based carriers, potentially at higher concentrations than ferulic acid.
-
Improved Skin Penetration: A more lipophilic molecule is theoretically better equipped to partition into and diffuse through the lipidic matrix of the stratum corneum, leading to greater bioavailability in the epidermis. Several studies have shown that esterification of ferulic acid can lead to much better permeability compared to the parent acid.[4]
Chapter 3: Mechanisms of Action: From Radical Scavenging to Signal Modulation
At its core, the antioxidant activity of ferulic acid and its derivatives stems from the ability of the phenolic hydroxyl group on its aromatic ring to donate a hydrogen atom, neutralizing highly reactive free radicals. This direct scavenging is the first line of defense.[12]
However, the protective effects of these antioxidants extend beyond simple chemistry, influencing the cellular signaling cascades triggered by oxidative stress. Chronic UV exposure leads to a surge in intracellular ROS, which activates transcription factors like Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[13][14]
-
AP-1 Activation: Upregulates the expression of matrix metalloproteinases (MMPs), such as collagenase (MMP-1) and gelatinase (MMP-9), which are enzymes that degrade collagen and elastin, leading to wrinkle formation.[13]
-
NF-κB Activation: Drives the expression of pro-inflammatory cytokines, contributing to inflammation and cellular damage.[13][15]
Potent antioxidants like ferulic acid can mitigate this damage by quenching the initial ROS surge, thereby downregulating the activation of these destructive pathways.[13][16]
Chapter 4: Comparative Performance Analysis
The ultimate value of a cosmetic active is determined by its performance. Here, we compare iso-propyl ferulic acid (using data from similar esters as a proxy where necessary) to benchmark antioxidants across key parameters.
In Vitro Antioxidant Capacity
Various assays are used to determine an antioxidant's intrinsic radical-scavenging ability. While direct data for the iso-propyl ester is limited in publicly available literature, studies on similar short-chain esters, such as propionyl ferulate (PF), provide valuable insights into how this modification affects performance compared to the parent ferulic acid (FA) and L-ascorbic acid.
| Assay | Propionyl Ferulate (PF) | Ferulic Acid (FA) | L-Ascorbic Acid | Key Insight |
| DPPH Radical Scavenging | Superior scavenging activity at all tested concentrations.[17] | Effective, but less so than PF.[17] | Standard antioxidant, but less effective than PF in this assay.[17] | Esterification can enhance scavenging of certain radical types. |
| Hydroxyl Radical Scavenging | Superior scavenging activity at lower concentrations (0.01-0.05 µg/ml).[17] | Effective, but less so than PF.[17] | Standard antioxidant, but less effective than PF.[17] | The derivative shows high potency against this highly damaging radical. |
| Nitric Oxide Radical Scavenging | Strong scavenging activity, superior to FA and L-ascorbic acid.[17] | Weaker scavenging activity compared to PF.[17] | Weaker scavenging activity compared to PF.[17] | The ester shows a differentiated, stronger effect on RNS (Reactive Nitrogen Species). |
| Superoxide Anion Scavenging | Poor scavenging capacity.[17] | Greater scavenging activity than PF.[17] | N/A | The parent molecule is more effective against this specific radical, highlighting that activity profiles can change upon derivatization. |
| Table 1: Comparative in vitro antioxidant activity. Data for Propionyl Ferulate is used as a proxy to illustrate the potential effects of esterifying ferulic acid. |
Cellular Antioxidant Activity (CAA)
The CAA assay is a more biologically relevant method as it measures antioxidant performance within a cellular environment, accounting for cell uptake and metabolism.[18][19] While head-to-head CAA data is not available, we can infer potential performance. Given its enhanced lipophilicity, iso-propyl ferulic acid is expected to exhibit superior cellular uptake compared to ferulic acid, which could translate to higher cellular antioxidant activity, assuming it is efficiently hydrolyzed back to active ferulic acid by intracellular esterases.
| Antioxidant | Expected Cellular Uptake | Expected CAA Performance | Rationale |
| Iso-Propyl Ferulic Acid | High | Potentially High | Enhanced lipophilicity facilitates passive diffusion across the cell membrane. Efficacy depends on intracellular hydrolysis to ferulic acid. |
| Ferulic Acid | Moderate | Moderate | Limited by its more hydrophilic nature compared to the ester derivative. |
| L-Ascorbic Acid | Moderate | Moderate | Requires active transport mechanisms to enter cells. |
| α-Tocopherol | High | High | Lipophilic nature allows for easy integration into cellular membranes. |
| Table 2: Inferred performance in the Cellular Antioxidant Activity (CAA) assay based on physicochemical properties. |
Physicochemical Properties & Formulation Stability
For the formulator, the practical properties of an ingredient are as crucial as its efficacy.
| Property | Iso-Propyl Ferulic Acid | Ferulic Acid | L-Ascorbic Acid | α-Tocopherol |
| Solubility | Soluble in oils and organic solvents like isopropyl alcohol.[20][21] | Poorly soluble in water and most cosmetic oils; soluble in solvents like ethanol, propylene glycol.[11] | Highly soluble in water; insoluble in oils. | Soluble in oils; insoluble in water.[7] |
| Formulation Stability | Expected to be more stable against oxidation than FA, especially in anhydrous or low-water systems. | Prone to degradation in aqueous solutions, particularly at pH > 5 and when exposed to light.[22] | Highly unstable in water; rapidly oxidizes in the presence of air, light, and metal ions. | Prone to oxidation, especially when exposed to UV light and oxygen.[6] |
| Skin Permeability | High (Theoretically) | Low to Moderate[4] | Low | High |
| Table 3: Comparison of key physicochemical and formulation properties. |
Chapter 5: Experimental Protocols for Efficacy and Stability Validation
Trustworthy data is built on robust and reproducible methodologies. The following protocols are provided as a self-validating framework for comparing antioxidant performance.
Protocol: Cellular Antioxidant Activity (CAA) Assay
This protocol quantifies antioxidant activity within a living cell model, providing a more accurate measure of biological efficacy.[19]
Objective: To measure the ability of a test compound (e.g., Iso-Propyl Ferulic Acid) to prevent the formation of the fluorescent molecule dichlorofluorescein (DCF) by intracellular ROS.
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells into a 96-well, black, clear-bottom tissue culture plate at a density that achieves 90-100% confluence on the day of the assay (e.g., 60,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Probe Loading and Treatment:
-
Prepare a 50 µM working solution of the probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), in treatment buffer.
-
Prepare serial dilutions of the test antioxidant and a standard (e.g., Quercetin) in treatment buffer.
-
Remove culture media from the cells and wash gently with 100 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 100 µL of a combined solution containing 50 µM DCFH-DA and the desired concentration of the antioxidant (or standard/control) to each well.
-
Incubate for 1 hour at 37°C to allow for probe uptake and de-esterification.
-
-
Oxidation Induction and Measurement:
-
After incubation, gently remove the treatment solution and wash the cells three times with 100 µL of DPBS.
-
Add 100 µL of a 600 µM solution of the free radical initiator 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to all wells.
-
Immediately place the plate into a microplate reader pre-heated to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 60 minutes (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each concentration.
-
Calculate the percentage inhibition of oxidation for each antioxidant concentration relative to the control (cells with probe and AAPH only).
-
Determine the concentration that inhibits oxidation by 50% (IC₅₀). Results can be expressed as CAA units (µmol of quercetin equivalents per µmol of compound).
-
Protocol: Accelerated Stability Testing of Emulsions
Objective: To assess the physical stability of a cosmetic emulsion containing the test antioxidant under stress conditions.
Methodology:
-
Freeze-Thaw Cycling:
-
Prepare samples of the final formulation in their intended packaging.
-
Place the samples in a freezer at -10°C for 24 hours.
-
Remove the samples and allow them to thaw at room temperature (approx. 25°C) for 24 hours. This constitutes one cycle.
-
Repeat this process for a minimum of three to five cycles.[23]
-
After each cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, creaming, or significant changes in color, odor, and viscosity. A formulation that passes three cycles demonstrates good stability.[23]
-
-
Centrifugation Testing:
-
Place a sample of the emulsion into a centrifuge tube.
-
Centrifuge the sample at a specified force (e.g., 3000 rpm) for 30 minutes.
-
After centrifugation, examine the sample for any signs of separation or creaming (the formation of a concentrated layer of the dispersed phase).[23] This test rapidly predicts the long-term gravitational stability of the emulsion.
-
Conclusion and Expert Outlook
The evolution from ferulic acid to iso-propyl ferulic acid is a logical and scientifically-driven advancement in cosmetic antioxidant technology. The core rationale—enhancing lipophilicity to improve formulation compatibility and skin penetration—is sound.
Key Findings:
-
Efficacy Profile: Data from analogous esters suggest that derivatization can alter and, in some cases, enhance the radical-scavenging profile of ferulic acid.[17] While the parent molecule may be superior for certain ROS like superoxide anions, the ester form shows enhanced activity against highly damaging hydroxyl and nitric oxide radicals.[17]
-
Bioavailability: The primary advantage of iso-propyl ferulic acid lies in its potential for superior skin penetration. This is a critical factor, as an antioxidant's efficacy is irrelevant if it cannot reach its target site within the skin.
-
Formulation Advantage: For the cosmetic chemist, the improved solubility of iso-propyl ferulic acid in the lipid phases of formulations is a significant practical benefit, allowing for more stable and aesthetically pleasing products.
References
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Adeyemi, O. S., et al. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science, 10(5), 073-079.
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WebMD. (2021). What Ferulic Acid Can Do For Your Skin.
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Kocic, J., & Tomovic, A. (2023). Ferulic Acid: Signaling Pathways in Aging. Planta Medica.
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Serafin, M., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. Pharmaceutics, 14(11), 2368.
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Kocic, J., & Tomovic, A. (2023). Ferulic Acid: Signaling Pathways in Aging. PubMed.
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Stancu, C., et al. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 29(13), 3121.
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Formula Botanica. (n.d.). The formulator's guide to antioxidants in cosmetics.
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Lin, Y. C., et al. (2022). Natural Antioxidants from Plant Extracts in Skincare Cosmetics: Recent Applications, Challenges and Perspectives. MDPI.
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Lin, Y. C., et al. (2021). Natural Antioxidants in Cosmetic Formulation. Encyclopedia.pub.
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Skin Chakra. (n.d.). Antioxidants in Natural Skincare.
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Keen, M. A., & Hassan, I. (2016). Vitamin E in dermatology. Indian Dermatology Online Journal, 7(4), 311–315.
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Lin, F. H., et al. (2005). Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. Journal of Investigative Dermatology, 125(4), 826-832.
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Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit.
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Trombino, S., et al. (2004). Antioxidant mechanism studies on ferulic acid: identification of oxidative coupling products from methyl ferulate and linoleate. PubMed.
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Oregon State University, Linus Pauling Institute. (n.d.). Vitamin E and Skin Health.
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Igielska-Kalwat, J. (2018). Studies on stability of emulsions containing carotenoids. Acta Biochimica Polonica, 65(3), 455-463.
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Shakeel, F., et al. (2019). Solubility and molecular interactions of ferulic acid in various (isopropanol + water) mixtures. Journal of Molecular Liquids, 296, 111812.
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Personal Care Magazine. (2021). Vitamin E in formulas - antioxidant versus pro-oxidant effect.
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Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay. Google Patents.
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Karr, T., & Al-Àli, M. (2024). Ferulic Acid Use for Skin Applications: A Systematic Review. The Journal of Clinical and Aesthetic Dermatology.
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MOIN. (2023). The Role of Tocopherol in Skincare.
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Allan Chemical Corporation. (2025). Lipid-Soluble Antioxidants in Cosmetics: Stability Challenges.
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L'Oréal. (2001). Stabilization of ferulic acid in cosmetic compositions. Google Patents.
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Wang, Y., et al. (2022). Ferulic acid in synergy with retinol alleviates oxidative injury of HaCaT cells during UVB-induced photoaging. Aging-US, 14(15), 6347–6363.
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MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
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Massive Bio. (2025). Vitamin E: Antioxidant Properties and Skin Health.
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The Herbarie. (n.d.). ALL YOU NEED TO KNOW ABOUT TOCOPHEROL IN NATURAL COSMETICS.
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WapoBeauty. (2025). All About Tocopherol - Vitamin E.
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Hong, S. K., & Yoon, M. Y. (2022). A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. Journal of the Korean Society of Cosmetic Surgery and Medicine.
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BenchChem. (2025). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
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A Head-to-Head Comparison of Synthetic vs. Enzymatic Synthesis of Iso-propyl Ferulate: A Guide for Researchers
For researchers and professionals in drug development and specialty chemicals, the synthesis of iso-propyl ferulate, a valuable antioxidant and UV-protective agent, presents a choice between established chemical routes and increasingly popular enzymatic methods.[1] This guide provides an in-depth, head-to-head comparison of these two approaches, grounded in experimental data to inform your selection of the most suitable method for your application. We will explore the underlying chemistry, compare key performance metrics, and provide detailed experimental protocols.
The Significance of Iso-propyl Ferulate
Iso-propyl ferulate is an ester derived from ferulic acid, a natural compound found in plant cell walls.[1] Its antioxidant properties, which allow it to neutralize free radicals, make it a valuable ingredient in skincare and cosmetic formulations to protect against oxidative stress from environmental factors like UV radiation and pollution.[1] These characteristics also position it as a compound of interest for broader biomedical applications.[1]
Chemical Synthesis: The Fischer-Speier Esterification Route
The classical approach to synthesizing iso-propyl ferulate is through Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of ferulic acid with isopropanol.[2]
The Mechanism of Fischer-Speier Esterification
The reaction is typically catalyzed by a strong Brønsted or Lewis acid, such as sulfuric acid or p-toluenesulfonic acid.[2][3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2]
Caption: Fischer-Speier esterification of ferulic acid.
A significant advancement in this method is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often results in higher yields.[4] For instance, a study on the microwave-assisted synthesis of alkyl ferulates reported the completion of the reaction for ethyl ferulate in 5 minutes with a 94% yield using sulfuric acid as a catalyst.[4]
Enzymatic Synthesis: A Biocatalytic Approach
Enzymatic synthesis of iso-propyl ferulate typically employs lipases as biocatalysts. Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous environments.[5] This method is often favored due to its milder reaction conditions and higher selectivity, which can lead to a cleaner product profile.[4]
The Mechanism of Lipase-Catalyzed Esterification
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are commonly used to enhance stability and facilitate reuse.[6][7] The reaction mechanism involves the formation of an acyl-enzyme intermediate between the lipase and ferulic acid, followed by a nucleophilic attack from isopropanol to release the iso-propyl ferulate ester.
Caption: Lipase-catalyzed synthesis of iso-propyl ferulate.
A key consideration in enzymatic esterification is the management of the water byproduct, which can lead to a reversible reaction.[8] The addition of molecular sieves is a common strategy to remove water and drive the reaction towards product formation.[9][10] Research has demonstrated that the use of a silica-immobilized lipase in an organic medium can achieve an approximate yield of 84% for iso-propyl ferulate at 45°C in 3 hours.[9]
Head-to-Head Performance Comparison
| Parameter | Chemical Synthesis (Fischer-Speier) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acid (e.g., H₂SO₄)[4] | Immobilized lipase (e.g., Novozym® 435)[6] |
| Reaction Time | Minutes (microwave-assisted) to hours[4] | Hours to days[9][11] |
| Reaction Temperature | Elevated (reflux or microwave)[4] | Mild (e.g., 45-65°C)[9][12] |
| Yield | High (can exceed 90%)[4] | Generally high (around 80-85%)[9] |
| Byproducts | Potential for side reactions at high temperatures | Minimal, higher selectivity[4] |
| Solvent | Excess alcohol or inert solvent[4] | Organic solvents (e.g., DMSO, n-heptane)[9][12] |
| Environmental Impact | Use of strong acids and potentially harsh conditions | "Greener" process with biodegradable catalyst |
| Catalyst Reusability | Not typically reusable | High reusability of immobilized enzyme[13] |
| Purification | Requires neutralization and removal of catalyst[4] | Simpler filtration to remove immobilized enzyme[8] |
Experimental Protocols
Chemical Synthesis: Microwave-Assisted Fischer-Speier Esterification
This protocol is adapted from methodologies for the rapid synthesis of alkyl ferulates.[4]
Materials:
-
Ferulic acid
-
Anhydrous iso-propyl alcohol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of ferulic acid (e.g., 5 mmol) in iso-propyl alcohol (5 mL), cautiously add concentrated sulfuric acid (e.g., 0.5 mmol).
-
Place the reaction mixture in a microwave reactor and irradiate at a suitable power and temperature (e.g., 88°C) for approximately 5-10 minutes, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Enzymatic Synthesis Using Immobilized Lipase
This protocol is based on the synthesis of iso-propyl ferulate using a silica-immobilized lipase.[9]
Materials:
-
Ferulic acid
-
Iso-propyl alcohol
-
Immobilized lipase (e.g., silica-immobilized lipase or Novozym® 435)
-
Dimethyl sulfoxide (DMSO)
-
Molecular sieves (3 Å)
Procedure:
-
Prepare a reaction mixture containing ferulic acid (25 mM) and isopropanol (100 mM) in 2 mL of DMSO.
-
Add the immobilized lipase (12.5 mg/mL) and molecular sieves (100 mg/mL) to the reaction mixture.
-
Incubate the mixture at 45°C in a shaker (150 rpm) for 3 hours.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).
-
Upon completion, separate the immobilized enzyme by filtration for potential reuse.
-
The product can be isolated from the reaction mixture through standard extraction and purification techniques.
Conclusion and Recommendations
The choice between chemical and enzymatic synthesis of iso-propyl ferulate hinges on the specific priorities of the researcher and the intended application.
Chemical synthesis, particularly when microwave-assisted, offers the advantages of extremely short reaction times and very high yields. This makes it an attractive option for rapid, large-scale production where the use of harsh reagents and subsequent purification steps are manageable.
Enzymatic synthesis provides a "greener" and more selective alternative. The milder reaction conditions are particularly beneficial for heat-sensitive compounds.[4] The high reusability of the immobilized enzyme and the simpler product work-up can also offer economic and environmental benefits in the long run.
For applications in pharmaceuticals and high-purity cosmetics, the cleaner product profile and avoidance of harsh acid catalysts may make the enzymatic route the preferred choice. Conversely, for industrial applications where speed and throughput are paramount, the efficiency of microwave-assisted chemical synthesis is hard to overlook. Ultimately, a thorough evaluation of the trade-offs in terms of yield, purity, cost, and environmental impact will guide the optimal synthesis strategy.
References
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Verma, M. L., Chauhan, G. S., & Kanwar, S. S. (2009). Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium. Applied Biochemistry and Biotechnology, 160(5), 1464–1475. [Link]
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ResearchGate. (n.d.). Effect of molecular sieves on synthesis of isopropyl ferulate. Retrieved from [Link]
-
Verma, M. L., Chauhan, G. S., & Kanwar, S. S. (2008). Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372. Acta microbiologica et immunologica Hungarica, 55(3), 327–342. [Link]
- Verma, M. L., et al. (2009). Synthesis of isopropyl ferulate using silica-immobilized lipase in an organic medium. Applied Biochemistry and Biotechnology, 160(5), 1464-1475.
-
Verma, M. L., Chauhan, G. S., & Kanwar, S. S. (2008). Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372. SciSpace. [Link]
-
Kumar, A., & Kanwar, S. S. (2012). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. ISRN Biotechnology, 2012, 928090. [Link]
- Abu-Omar, M. M., et al. (2021).
-
Li, Y., et al. (2009). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules, 14(1), 212-219. [Link]
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ResearchGate. (n.d.). Enzymatic Synthesis of Feruloylated Lipids: Comparison of the Efficiency of Vinyl Ferulate and Ethyl Ferulate as Substrates. Retrieved from [Link]
- Li, Z., et al. (2022). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. Chemistry Central Journal, 16(1), 1-13.
- Barron, D., et al. (2010). Electronic Supplementary Information for Part A: Synthetic procedures. The Royal Society of Chemistry.
-
ResearchGate. (2022). Process Design of Isopropyl Alcohol Synthesis Section of 80,000 Tons/Yea. [Link]
-
ResearchGate. (2014). Enzymatic Transesterification of Ethyl Ferulate with Fish Oil and Reaction Optimization by Response Surface Methodology. [Link]
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-
ResearchGate. (n.d.). Operational stability of Novozym 435; reaction conditions for the synthesis of isopropyl palmitate. Retrieved from [Link]
- Springer. (n.d.).
- Google Patents. (n.d.). Process for producing isopropyl alcohol.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Compton, D. L., et al. (2000). Lipase-Catalyzed Synthesis of Ferulate Esters. Journal of the American Oil Chemists' Society, 77(5), 513-519.
-
ResearchGate. (n.d.). High yielding and direct enzymatic lipophilization of ferulic acid using lipase from Rhizomucor miehei. Retrieved from [Link]
-
Digital CSIC. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (2025). High-Level Ferulic Acid Production in Engineered Yeast Enables Discovery and Biosynthetic Application of Novel Enzymes from Piper nigrum. [Link]
-
PubMed. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
Rasayan Journal of Chemistry. (2023). MICROWAVE FACILITATED THE SYNTHESIS OF ISOPROPYL MYRISTATE AND PALMITATE USING HETEROGENEOUS CATALYST. [Link]
-
Loba Chemie. (n.d.). iso-PROPYL ALCOHOL FOR SYNTHESIS. Retrieved from [Link]
-
RSC Publishing. (2025). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. [Link]
-
Semantic Scholar. (n.d.). A Simple and Efficient Method for Synthesis and Extraction of Ethyl Ferulate from γ-Oryzanol. Retrieved from [Link]
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Redalyc. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]
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Organic Syntheses. (n.d.). Lactic acid, isopropyl ester. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. [Link]
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NCBI. (n.d.). ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro Antioxidant Activity and In Vivo Efficacy of Ferulic Acid Esters
For researchers, scientists, and drug development professionals, the journey from a promising in vitro antioxidant to a clinically effective therapeutic is often fraught with challenges. The disconnect between potent free-radical scavenging in a test tube and tangible efficacy in a living organism is a well-documented hurdle. This guide provides an in-depth technical comparison of the in vitro antioxidant activity of ferulic acid (FA) and its esters with their in vivo performance, offering insights into the causal factors behind these correlations—or lack thereof. We will delve into the nuances of experimental design, the critical role of physicochemical properties, and the underlying biological mechanisms that govern the ultimate therapeutic potential of these compounds.
Ferulic acid, a phenolic compound abundant in the plant kingdom, is a well-established antioxidant.[1] Its therapeutic potential is attributed to its ability to neutralize harmful free radicals.[2] However, its clinical application can be limited by factors such as poor bioavailability.[3] Esterification of ferulic acid is a common strategy to modulate its physicochemical properties, such as lipophilicity, with the aim of enhancing its absorption, distribution, and ultimately, its in vivo efficacy. This guide will explore how these structural modifications impact the correlation between in vitro antioxidant assays and in vivo outcomes.
The In Vitro Arsenal: A Spectrum of Antioxidant Assays
A variety of in vitro assays are employed to screen and rank the antioxidant potential of ferulic acid and its esters. Understanding the principles behind these assays is crucial for interpreting their results and appreciating their limitations. The most common methods include DPPH, ABTS, FRAP, and ORAC assays.
Common In Vitro Antioxidant Assays
| Assay | Principle | Typical Endpoint |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of its characteristic blue-green color. | Decrease in absorbance at ~734 nm. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. | Increase in absorbance at ~593 nm. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH. The antioxidant's capacity is quantified by the area under the fluorescence decay curve. | Inhibition of fluorescence decay over time. |
It is important to note that these assays, while useful for initial screening, are simplistic chemical reactions and do not fully recapitulate the complex environment of a biological system.[4] Factors such as pH, solvent, and the nature of the radical species can significantly influence the results.
Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant In Vitro Model
To bridge the gap between purely chemical assays and in vivo conditions, the Cellular Antioxidant Activity (CAA) assay was developed. This method assesses the antioxidant capacity of a compound within a cell-based model, typically using human hepatocarcinoma HepG2 cells. The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe by peroxyl radicals inside the cells. This provides a more biologically relevant measure of antioxidant activity, as it takes into account factors like cell uptake, metabolism, and localization of the antioxidant.
The In Vivo Arena: Models of Oxidative Stress
To evaluate the true efficacy of ferulic acid esters, in vivo models that mimic human diseases driven by oxidative stress are indispensable. Two commonly used models are the carbon tetrachloride (CCl₄)-induced and lipopolysaccharide (LPS)-induced oxidative stress models in rodents.
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats
This model is widely used to induce liver damage through the generation of free radicals.
Materials:
-
Male Wistar rats (200-230 g)
-
Carbon tetrachloride (CCl₄)
-
Vehicle (e.g., olive oil or sunflower oil)
-
Ferulic acid ester dissolved in a suitable vehicle
-
Anesthesia (e.g., ether)
-
Equipment for blood collection and tissue homogenization
-
Assay kits for liver function markers (ALT, AST), oxidative stress markers (MDA, GSH), and antioxidant enzymes (SOD, CAT, GPx).
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, and free access to food and water).
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Normal Control: Receives only the vehicle.
-
CCl₄ Control: Receives CCl₄ and the vehicle for the test compound.
-
Test Groups: Receive CCl₄ and different doses of the ferulic acid ester.
-
Positive Control (Optional): Receives CCl₄ and a known hepatoprotective agent (e.g., silymarin).
-
-
Induction of Hepatotoxicity: Administer CCl₄ (typically 1 ml/kg body weight, diluted 1:1 in the vehicle) via intraperitoneal injection or oral gavage, twice a week for a specified period (e.g., 4-8 weeks).[5][6]
-
Treatment: Administer the ferulic acid ester or vehicle orally or intraperitoneally at the desired doses, either before or concurrently with CCl₄ administration, depending on the study design (preventive or curative).
-
Sample Collection: At the end of the experimental period, anesthetize the animals and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.
-
Biochemical Analysis:
-
Serum: Analyze serum for liver function markers such as alanine transaminase (ALT) and aspartate transaminase (AST).
-
Liver Homogenate: Prepare a liver homogenate to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, reduced glutathione (GSH) as a key non-enzymatic antioxidant, and the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
-
Histopathological Examination: Fix a portion of the liver in 10% formalin for histopathological analysis to assess the extent of liver damage.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Oxidative Stress in Mice
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation and oxidative stress.
Materials:
-
Male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Ferulic acid ester dissolved in a suitable vehicle
-
Equipment for tissue collection and homogenization
-
Assay kits for inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers.
Procedure:
-
Acclimatization and Grouping: Similar to the CCl₄ model.
-
Induction of Inflammation and Oxidative Stress: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile saline.[7][8]
-
Treatment: Administer the ferulic acid ester or vehicle at the desired doses, typically 1 hour before the LPS injection.
-
Sample Collection: At a specified time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the animals and collect blood and relevant tissues (e.g., liver, brain, lungs).
-
Biochemical Analysis: Analyze plasma or tissue homogenates for levels of pro-inflammatory cytokines (TNF-α, IL-1β), nitric oxide (NO), and markers of oxidative stress (MDA, GSH, antioxidant enzymes).
The Correlation Conundrum: Why In Vitro Activity Doesn't Always Predict In Vivo Efficacy
A critical examination of the literature reveals that a direct, linear correlation between the in vitro antioxidant activity of ferulic acid esters and their in vivo efficacy is often absent.[4][9] While a certain level of in vitro activity is a prerequisite, several other factors come into play in a complex biological system.
Structure-Activity Relationship and the Influence of Lipophilicity
The antioxidant activity of ferulic acid is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[2] Esterification of the carboxylic acid group can significantly alter the molecule's lipophilicity.
One study that synthesized a series of alkyl ferulates found that while their radical-scavenging abilities in a homogeneous solution were similar, their antioxidant activity in a heterophasic system (rat liver microsomes) varied significantly. This suggests that the length of the alkyl chain influences how the molecule partitions into biological membranes, which in turn affects its ability to interact with and neutralize radicals at the site of oxidative damage.
Another comparative study of ferulic acid and its propionyl ester demonstrated that the ester had superior scavenging activity against DPPH, hydroxyl, and nitric oxide radicals in vitro.[1] This highlights that even small modifications to the ester group can impact the molecule's antioxidant profile.
The "Cut-Off" Effect
Research on O-alkyl derivatives of ferulic acid has revealed a "cut-off" effect in their antioxidant activity.[10] This phenomenon describes a non-linear relationship between the length of the alkyl chain and the antioxidant efficacy in certain systems. Initially, increasing the chain length enhances activity, likely due to improved partitioning into lipid phases. However, beyond a certain chain length, the activity may plateau or even decrease. This could be due to steric hindrance or reduced mobility of the antioxidant molecule within the biological matrix.
Pharmacokinetics: The Journey to the Target
The in vivo efficacy of a ferulic acid ester is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics.[11] An ester that shows excellent in vitro antioxidant activity will be ineffective in vivo if it is poorly absorbed from the gastrointestinal tract, rapidly metabolized to an inactive form, or fails to reach the target tissue in sufficient concentrations.
Esterification can improve the lipophilicity of ferulic acid, potentially enhancing its absorption across biological membranes. However, these esters are often hydrolyzed back to ferulic acid in the body, which then undergoes further metabolism.[12] Therefore, some ferulic acid esters may act as prodrugs, delivering the active ferulic acid to the target site more efficiently.
Beyond Direct Scavenging: The Role of Nrf2 Signaling
The in vivo antioxidant effects of ferulic acid and its esters are not solely due to direct free radical scavenging. A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14]
Diagram: The Nrf2 Signaling Pathway in Oxidative Stress
Caption: Ferulic acid esters can activate the Nrf2 pathway, leading to the transcription of antioxidant genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] In the presence of oxidative stress or electrophilic compounds like ferulic acid, Keap1 undergoes a conformational change, releasing Nrf2.[15] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[13][15] This upregulation of the body's endogenous antioxidant defenses provides a more sustained and potent protection against oxidative damage than direct radical scavenging alone.
Comparison of In Vitro and In Vivo Antioxidant Performance of Ferulic Acid Esters: A Summary
The following table summarizes the key findings from comparative studies on ferulic acid and its esters, highlighting the often-observed disconnect between in vitro and in vivo results.
| Ferulic Acid Derivative | In Vitro Antioxidant Activity | In Vivo Efficacy | Plausible Explanation for Correlation/Discrepancy |
| Ferulic Acid (FA) | Moderate to high activity in various assays (DPPH, ABTS, FRAP, ORAC). | Demonstrates protective effects in various models of oxidative stress, but efficacy can be limited by low bioavailability.[3][16] | While possessing intrinsic antioxidant activity, its in vivo performance is constrained by its pharmacokinetic profile. |
| Propionyl Ferulate | Showed superior scavenging of DPPH, hydroxyl, and nitric oxide radicals compared to FA.[1] | Data on in vivo efficacy is limited, but improved lipophilicity may enhance absorption. | The enhanced in vitro activity against specific radicals may not translate directly to all in vivo models of oxidative stress. |
| Alkyl Ferulates (short to medium chain) | Similar radical scavenging activity to FA in homogeneous solutions. | Often show enhanced efficacy in cellular and in vivo models compared to FA.[17] | Improved lipophilicity leads to better partitioning into biological membranes, bringing the antioxidant moiety closer to the site of lipid peroxidation. |
| Alkyl Ferulates (long chain) | Similar radical scavenging activity to FA in homogeneous solutions. | May exhibit a "cut-off" effect, with efficacy decreasing beyond a certain chain length.[10] | Steric hindrance and reduced mobility within membranes can limit the antioxidant's ability to interact with free radicals. |
Conclusion: A Holistic Approach to Antioxidant Drug Development
The correlation between the in vitro antioxidant activity and in vivo efficacy of ferulic acid esters is not a simple, linear relationship. While in vitro assays are invaluable for initial screening and understanding structure-activity relationships at a chemical level, they are poor predictors of in vivo success. A more holistic approach is required, one that considers not only the intrinsic radical-scavenging ability of a molecule but also its physicochemical properties, pharmacokinetic profile, and its ability to modulate endogenous antioxidant defense mechanisms like the Nrf2 pathway.
For researchers and drug development professionals, this means moving beyond a singular focus on in vitro antioxidant potency. The most promising ferulic acid esters for therapeutic development will be those that strike an optimal balance between chemical reactivity, bioavailability, and the ability to harness the body's own protective systems. Future research should focus on systematic studies that directly compare a series of structurally related esters in a battery of in vitro assays and well-characterized in vivo models, with a thorough pharmacokinetic analysis to bridge the translational gap.
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de Sá, C. B., de Morais, M. C., Diniz, M. F. F. M., Pessôa, H. L. F., de Sousa, D. P., de Oliveira Filho, A. A., Lira, A. B., de Oliveira, K. M., Dias, T., Melo, C. R., & Lima, C. M. B. L. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Drug and chemical toxicology, 44(2), 183–191. Available from: [Link]
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Gasca-González, O., Figueroa-Espinoza, M. C., & de la Rosa, L. A. (2020). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. RSC advances, 10(66), 40307–40317. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ferulic Acid Derivative Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds like ferulic acid and its derivatives is not merely a procedural step; it is the bedrock upon which product efficacy, safety, and regulatory approval are built. Ferulic acid, a potent antioxidant, is a key analyte in pharmaceutical formulations, pharmacokinetic (PK) studies, and quality control of herbal products. As analytical technologies evolve and projects are transferred between laboratories, ensuring the consistency and reliability of quantitative data becomes a paramount challenge.
This guide provides an in-depth, experience-driven comparison of analytical methods for ferulic acid quantification. It moves beyond a simple listing of protocols to explain the scientific rationale behind method validation and the critical process of cross-validation. Our focus is on establishing a self-validating system of analysis that ensures data integrity throughout a product's lifecycle.
The Analytical Landscape: Choosing Your Quantification Tool
The choice of an analytical method is fundamentally driven by the required sensitivity, selectivity, and the nature of the sample matrix. For ferulic acid, three techniques dominate the field:
-
High-Performance Liquid Chromatography with UV-Vis or Diode-Array Detection (HPLC-UV/DAD): Often considered the workhorse for quality control and routine analysis.[1] It offers robustness, cost-effectiveness, and excellent performance for quantifying analytes in relatively clean matrices or at moderate concentrations.[2][3] The selection of the detection wavelength is critical; for ferulic acid, this is typically around 320 nm, corresponding to its maximum absorbance and minimizing interference from other compounds.[2][4][5]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC, UHPLC utilizes smaller particle-size columns to achieve faster run times, higher resolution, and improved sensitivity.[6] This is particularly advantageous in high-throughput screening environments.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis (e.g., plasma or tissue samples) due to its exceptional sensitivity and selectivity.[7][8] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify ferulic acid at very low concentrations, even in the presence of complex biological matrix components.[7]
The existence of these distinct yet powerful techniques necessitates a formal process to ensure that results generated by one method are comparable to another. This is the core purpose of cross-validation.
The Pillar of Confidence: Single Method Validation
Before any comparison can be made, each analytical procedure must be rigorously validated to demonstrate its fitness for purpose.[9][10] This is a non-negotiable prerequisite mandated by regulatory bodies like the ICH and FDA.[9][11][12] The objective of validation is to confirm that the method is suitable for its intended use.[10][13]
Let's consider the validation of a primary HPLC-UV method for quantifying ferulic acid in a pharmaceutical microparticle formulation, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][14][15][16]
Workflow for Single Method Validation
The validation process follows a logical sequence where each step builds upon the last, creating a self-validating system.
Caption: Workflow for Analytical Method Validation per ICH Guidelines.
Experimental Protocol: Validation of an HPLC-UV Method
This protocol outlines the essential steps to validate a method for ferulic acid quantification.
1. Specificity:
-
Causality: You must prove that the signal you are measuring comes only from ferulic acid and not from excipients, impurities, or degradation products. This is the foundation of accurate quantification.
-
Procedure:
-
Analyze a blank sample (matrix without ferulic acid).
-
Analyze a placebo sample (formulation without the active pharmaceutical ingredient).
-
Analyze a ferulic acid standard.
-
Analyze a sample of the complete formulation.
-
Perform forced degradation studies (acidic, basic, oxidative, photolytic conditions) on the ferulic acid sample and analyze the stressed samples.[2]
-
-
Acceptance Criterion: The chromatograms should show no interfering peaks at the retention time of ferulic acid. The peak for ferulic acid in the test sample should be pure, as confirmed by a diode-array detector.
2. Linearity:
-
Causality: To quantify an unknown sample, you must demonstrate a predictable, linear relationship between the analyte concentration and the instrument's response.
-
Procedure:
-
Prepare a stock solution of ferulic acid standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 10.0–70.0 µg/mL).[2][5]
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration.
-
-
Acceptance Criterion: A linear regression analysis should yield a correlation coefficient (r²) of >0.999.[2]
3. Accuracy:
-
Causality: Accuracy measures how close your experimental value is to the true value. It confirms that your sample preparation and analysis procedure are not introducing a systematic bias.
-
Procedure (Spiked Placebo):
-
Prepare placebo samples of the formulation.
-
Spike the placebo with known amounts of ferulic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13]
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤2%.[17]
4. Precision:
-
Causality: Precision demonstrates the method's consistency and reproducibility. It is assessed at two levels:
-
Repeatability (Intra-day): Consistency within a single run.
-
Intermediate Precision (Inter-day): Consistency across different days, analysts, or equipment.
-
-
Procedure:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[13]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.[11]
-
-
Acceptance Criterion: The RSD for the series of measurements should not be more than 2%.[2][11]
5. Limit of Quantitation (LOQ):
-
Causality: The LOQ is the lowest concentration of ferulic acid that can be reliably quantified with acceptable precision and accuracy. This is crucial for impurity testing or bioanalysis.
-
Procedure:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare samples at this concentration and confirm that the precision (RSD) and accuracy (% recovery) meet predefined acceptance criteria (e.g., RSD ≤ 10%).
-
-
Acceptance Criterion: The method demonstrates acceptable accuracy and precision at the claimed LOQ.
Bridging the Gap: The Cross-Validation Imperative
Once a method is validated, it becomes a controlled procedure. However, what happens when you need to change that procedure? This is where cross-validation becomes essential. Cross-validation is the formal process of comparing results from two validated analytical methods to demonstrate their equivalence.[18]
Key Scenarios Demanding Cross-Validation:
-
Method Transfer: When a method is transferred from a development lab to a QC lab, or between different company sites.
-
Method Modernization: When upgrading from HPLC to a more sensitive UHPLC or LC-MS/MS method.
-
Bioanalytical Studies: When comparing data from different clinical sites that may be using the same method but on different equipment.[18]
-
Comparing Historical and New Data: When a new method is introduced, and results need to be compared to historical data generated with an older method.
The goal is to ensure that any observed differences are due to the samples themselves, not the analytical methods used.[18]
Workflow for Cross-Validation
Caption: The Cross-Validation Process for Comparing Two Analytical Methods.
Experimental Protocol: Cross-Validation of HPLC-UV vs. LC-MS/MS
Scenario: A project is transitioning from formulation QC (using HPLC-UV) to a preclinical PK study where ferulic acid needs to be quantified in rat plasma. A more sensitive LC-MS/MS method has been developed and validated. A cross-validation is required to bridge the data.
1. Sample Selection:
-
Causality: The comparison must be performed on identical samples to eliminate variability from the samples themselves.
-
Procedure:
-
Prepare three batches of Quality Control (QC) samples by spiking blank rat plasma with ferulic acid at low, medium, and high concentrations within the overlapping calibration range of both methods.
-
If available, use incurred samples (plasma from rats previously dosed with ferulic acid). Incurred samples are critical as they represent the true complexity of the study samples.
-
A minimum of 20-30 samples should be analyzed.
-
2. Analysis:
-
Causality: To ensure a direct comparison, the same set of samples must be analyzed by both validated methods.
-
Procedure:
-
Divide each sample into two aliquots.
-
Analyze one set of aliquots using the validated HPLC-UV method.
-
Analyze the second set of aliquots using the validated LC-MS/MS method.
-
It is preferable to perform the analyses in advance of analyzing actual study samples.[18]
-
3. Data Comparison and Acceptance Criteria:
-
Causality: A quantitative, statistically sound criterion is needed to declare the methods equivalent. This removes subjectivity from the decision.
-
Procedure:
-
For each sample, calculate the percentage difference between the concentration values obtained from the two methods: % Difference = [(Value_MethodB - Value_MethodA) / Mean(Value_A, Value_B)] * 100
-
Apply the acceptance criteria.
-
-
Acceptance Criteria (based on Global Bioanalysis Consortium recommendations for chromatographic assays):
-
The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[18]
-
The precision (%CV or RSD) should be within 15.0%.[18]
-
For the comparison of results from the same sample, at least two-thirds (67%) of the samples must have a percentage difference that is within ±20% .[18]
-
If the acceptance criteria are not met, a thorough investigation into the source of the discrepancy is mandatory before either method can be used to support the study.[18]
Data-Driven Comparison: Performance of Ferulic Acid Quantification Methods
The following tables summarize typical performance characteristics derived from validated methods in the literature, providing an objective comparison.
Table 1: Comparison of Single Method Validation Parameters
| Parameter | HPLC-UV/DAD | LC-MS/MS | Rationale & Justification |
| Linearity Range | 10.0–100.0 µg/mL[17][19] | 0.5–800 ng/mL[7] | LC-MS/MS offers a significantly wider dynamic range and much lower limits, making it essential for bioanalysis where concentrations can be very low. |
| Correlation (r²) | > 0.999[2] | > 0.998 | Both methods must demonstrate excellent linearity as a prerequisite for accurate quantification. |
| LOQ | 0.31 µg/mL (310 ng/mL)[17] | 0.5 ng/mL[7] | The ~600-fold lower LOQ of LC-MS/MS is its key advantage for trace-level quantification in complex matrices like plasma. |
| Accuracy (% Recovery) | 99.02% – 100.73%[2] | 96.5% – 104.2% | Both methods must demonstrate high accuracy to ensure the reported values reflect the true concentration. |
| Precision (RSD %) | < 2.0%[2] | < 8.5% | Both methods show excellent reproducibility. The slightly higher RSD for LC-MS/MS is typical for bioanalytical methods at lower concentrations. |
| Selectivity | Good (dependent on chromatographic separation) | Excellent (based on mass-to-charge ratio) | LC-MS/MS is inherently more selective, reducing the risk of interference from co-eluting, isobaric compounds. |
Table 2: Example Cross-Validation Results (HPLC-UV vs. LC-MS/MS)
| Sample ID | HPLC-UV Result (ng/mL) | LC-MS/MS Result (ng/mL) | Mean (ng/mL) | % Difference | Within ±20%? |
| QC-LOW-1 | 55.2 | 51.8 | 53.5 | -6.36% | Yes |
| QC-LOW-2 | 53.9 | 56.1 | 55.0 | +3.91% | Yes |
| QC-MID-1 | 245.8 | 255.3 | 250.6 | +3.79% | Yes |
| QC-MID-2 | 251.0 | 260.1 | 255.6 | +3.56% | Yes |
| QC-HIGH-1 | 740.1 | 705.5 | 722.8 | -4.79% | Yes |
| QC-HIGH-2 | 755.6 | 780.2 | 767.9 | +3.19% | Yes |
| IS-01 | 122.4 | 135.7 | 129.1 | +10.30% | Yes |
| IS-02 | 450.9 | 425.2 | 438.1 | -5.87% | Yes |
| IS-03 | 88.6 | 79.9 | 84.3 | -10.32% | Yes |
| IS-04 | 315.5 | 360.8 | 338.2 | +13.40% | Yes |
| ... (20 total samples) | ... | ... | ... | ... | ... |
| Outcome | 19/20 samples (95%) | Pass |
Senior Scientist's Insights & Conclusion
This guide has demonstrated that ensuring the accuracy of ferulic acid quantification is a multi-stage process rooted in rigorous scientific principles.
-
Validation is Non-Negotiable: The individual validation of any analytical method according to ICH guidelines is the absolute foundation. Without it, any further comparisons are meaningless.
-
Cross-Validation is the Bridge: It is not merely a "check-the-box" activity but a crucial scientific investigation that ensures data comparability and continuity across the entire lifecycle of a product or study. It provides the documented evidence needed to justify a method change or transfer without compromising data integrity.
-
Method Choice is Purpose-Driven: While LC-MS/MS offers superior sensitivity for bioanalysis, a well-validated HPLC-UV method remains a robust, reliable, and cost-effective choice for many QC applications. The key is to validate the chosen method for its specific intended purpose.
By implementing these validation and cross-validation strategies, researchers and drug developers can have unwavering confidence in their quantitative data, ensuring that decisions made in the lab translate reliably to the clinic and beyond.
References
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A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats. (n.d.). Journal of Biomedical and Translational Research. Retrieved from [Link]
-
Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. (2022). RSC Publishing. Retrieved from [Link]
-
Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography. (2023). MDPI. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Detection of Ferulic Acid in Maize Plant under Drought Stress Using an RP-HPLC Method. (2023). Semantic Scholar. Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]
-
Determination of Ferulic Acid in Rat Plasma by Liquid Chromatography–Tandem Mass Spectrometry Method. (2010). Taylor & Francis Online. Retrieved from [Link]
-
A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation. (2014). PMC - NIH. Retrieved from [Link]
-
Setting acceptance criteria for validation of analytical methods of drug eluting stents: Minimum requirements for analytical variability. (2015). ResearchGate. Retrieved from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. Retrieved from [Link]
-
Analytical methodologies for quantification of ferulic acid and its oligomers. (2021). ResearchGate. Retrieved from [Link]
-
Determination of free and total available ferulic acid in different types of Chinese Angelica by high performance liquid chromatography. (2007). Journal of Food and Drug Analysis. Retrieved from [Link]
-
A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles. (2014). SciSpace. Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2005). IVT Network. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Retrieved from [Link]
-
A UPLC- MS/MS Method to Quantify β-Sitosterol and Ferulic Acid of Pygeum Africanum Extract in Bulk and Pharmaceutical Preparation. (2023). PubMed. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. Retrieved from [Link]
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Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract. (2020). MDPI. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. Retrieved from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures for Isopropyl Ferulic Acid (Isopropyl Ferulate)
[1][2]
Executive Summary & Chemical Profile
Isopropyl Ferulic Acid (Isopropyl ferulate; CAS: 66648-50-8) is a lipophilic ester derivative of ferulic acid, commonly utilized in drug development and cosmetic formulation for its antioxidant properties. Unlike its parent compound, it exhibits significantly reduced water solubility, necessitating specific organic waste streams to prevent environmental bioaccumulation and plumbing infrastructure damage.
This guide supersedes generic "trash" protocols. It establishes a Cradle-to-Grave management system compliant with RCRA (Resource Conservation and Recovery Act) principles, ensuring that this non-halogenated organic compound is incinerated rather than released into aqueous effluents.
Chemical Hazard Summary (GHS Classification)
| Property | Specification | Hazard Code | Description |
| Physical State | Solid (Powder/Crystalline) or Viscous Oil | N/A | N/A |
| Solubility | Lipophilic (Soluble in EtOH, DMSO) | N/A | Do NOT pour down drain. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2][1][3][4][5][6] |
| Resp. Sensitization | Category 3 | H335 | May cause respiratory irritation.[7][5][6] |
Pre-Disposal Protocol: Segregation & Containerization
Effective disposal begins at the bench. You must characterize the waste state (Solid vs. Liquid) to select the correct waste stream.[8]
The "Self-Validating" Segregation Logic
-
Validation Check 1: Is the waste water-soluble?
-
Isopropyl Ferulate is NOT water-soluble. Therefore, it must go to Organic Waste.
-
-
Validation Check 2: Does the solvent contain halogens (Cl, F, Br, I)?
-
Common solvents: Ethanol (Non-halogenated), DMSO (Non-halogenated), Dichloromethane (Halogenated).
-
CRITICAL: Do not mix Isopropyl Ferulate dissolved in DCM with Ethanol waste.
-
Waste Stream Decision Matrix
Figure 1: Decision tree for segregating Isopropyl Ferulate waste streams. Note the strict separation of halogenated solvents.
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound or Contaminated Debris)
Scenario: Expired stock powder, contaminated weigh boats, or spill cleanup materials.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar.
-
Transfer: Transfer solids using a chemically resistant spatula. Do not generate dust.[2][7][3][9][10]
-
Labeling: Apply a hazardous waste tag immediately.
-
Chemical Name: "Isopropyl Ferulic Acid" (Do not use abbreviations like "IPFA").
-
Hazard Checkbox: "Irritant" and "Toxic".[7]
-
-
Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[11]
B. Liquid Waste (Solutions)
Scenario: Reaction mixtures or HPLC waste containing Isopropyl Ferulate.
-
Compatibility Check: Ensure the receiving carboy is compatible with the solvent (e.g., LDPE is generally safe for alcohols; Glass is required for some aggressive solvents).
-
Funneling: Use a funnel with a lid/latch to prevent evaporation.
-
Log Entry: You must record the volume added to the waste log attached to the carboy.
-
Entry: "Isopropyl Ferulate (1%) in Ethanol (99%)".
-
-
Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the container's volume.
Emergency Contingency: Spill Management
This protocol utilizes a "Wipe-Test" validation to ensure the area is safe for re-entry.
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Contain: If liquid, dike the spill with absorbent pads. If solid, cover with a damp paper towel to prevent dust generation.
-
Neutralize/Clean:
-
Isopropyl Ferulate is lipophilic. Water alone is ineffective.
-
Use a surfactant solution (detergent) or Ethanol/Isopropanol to solubilize the residue.
-
-
Collect: Place all saturated pads/towels into a clear plastic bag, then into the Solid Organic Waste container.
-
Validate:
-
Visual: No white powder or oily residue visible.
-
Wipe Test: Wipe the area with a fresh Kimwipe soaked in ethanol. If the wipe picks up residue, repeat Step 2.
-
Figure 2: Linear workflow for spill remediation, emphasizing the use of solvents for lipophilic residues.
Regulatory & Compliance Context
While Isopropyl Ferulate is not explicitly "P-listed" or "U-listed" under EPA RCRA regulations (40 CFR 261.33), it is regulated as a chemical waste due to its physical properties and potential for environmental harm.
-
EPA Classification: Non-regulated organic waste (unless mixed with listed solvents).
-
Disposal Method: High-temperature incineration.
-
Drain Disposal: Strictly Prohibited. The compound's high logP (lipophilicity) means it will adsorb to organic matter in sewer lines and interfere with municipal water treatment biological oxygen demand (BOD).
References
-
PubChem. (n.d.). Compound Summary: Ferulic Acid Derivatives. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
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- 4. chemos.de [chemos.de]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Iso-proylFerulic Acid
As researchers and scientists at the forefront of drug development, our work with novel compounds like Iso-proylFerulic acid demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Iso-proylFerulic acid. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety that protects you, your colleagues, and your research.
A Note on Scientific Diligence: This document is grounded in the known hazards of the closely related compound, Isoferulic Acid, and established principles for handling aromatic esters and fine chemical powders. However, the cornerstone of laboratory safety is always the substance-specific Safety Data Sheet (SDS) . You are required to obtain and thoroughly review the SDS for Iso-proylFerulic acid from your supplier before commencing any work.
Hazard Identification: Understanding the Risk Profile
Iso-proylFerulic acid, an ester of ferulic acid, is anticipated to be a fine crystalline powder. The primary hazards are associated with its physical form and chemical properties. Based on the SDS for the parent compound, Isoferulic Acid, we must assume a similar hazard profile until proven otherwise.
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The compound is an eye irritant, with the potential for serious damage if contact occurs.
-
Respiratory Irritation: As a fine powder, it can easily become airborne, and inhalation may lead to respiratory tract irritation. Many chemical powders, if inhaled, can cause damage to the nose, mouth, throat, and lungs, particularly after repeated exposures.[1]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy always begins with engineering and administrative controls to minimize exposure risk.
-
Engineering Controls: The most effective control is to handle Iso-proylFerulic acid powder within a certified chemical fume hood or a powder weighing station.[1][2] These systems use directed airflow to pull airborne particles away from the operator's breathing zone.[1]
-
Administrative Controls: Establish designated areas for handling toxic powders.[2] Ensure all personnel receive documented training on the specific hazards and handling procedures for this compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving Iso-proylFerulic acid.
| Laboratory Task | Eye & Face Protection | Hand Protection | Respiratory Protection | Protective Clothing | Rationale |
| Weighing & Transferring Powder | Tightly fitting safety goggles[3] | Nitrile gloves (double-gloving recommended)[4][5] | N95 respirator or higher (if not in a fume hood) | Full-length lab coat, closed-toe shoes | High risk of generating airborne dust. Double gloving prevents contamination when removing the outer pair. A respirator is critical to prevent inhalation. |
| Preparing Solutions | Chemical splash goggles[6] | Nitrile gloves[5] | Not required if performed in a fume hood | Full-length lab coat, closed-toe shoes | Risk of splashes is higher than with dry powder. Chemical splash goggles provide a seal around the eyes.[6] |
| General Handling (in solution) | Standard safety glasses | Nitrile gloves[5] | Not required | Full-length lab coat, closed-toe shoes | Lower risk of splashes or aerosol generation. Standard eye protection is sufficient. |
| Large-Scale Operations (>100g) | Face shield worn over chemical splash goggles[6] | Chemical-resistant gloves (e.g., Butyl or Viton) over nitrile gloves[5] | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron over a lab coat, closed-toe shoes | Increased quantities elevate the risk of significant spills and exposure. A face shield protects the entire face, and more robust gloves are necessary for extended contact. |
Experimental Protocols: Ensuring Procedural Integrity
Protocol 1: PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Protective Clothing: Don lab coat and any necessary aprons.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Protective Clothing: Remove the lab coat or apron by turning it inside out to contain contaminants.
-
Eye Protection: Remove from the back to the front.
-
Respiratory Protection: Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Protocol 2: Safe Weighing of Iso-proylFerulic Acid Powder
This protocol minimizes the generation of airborne particles.
-
Preparation: Don the appropriate PPE as outlined in the table for "Weighing & Transferring Powder."
-
Work Area: Perform all weighing activities inside a chemical fume hood or a powder containment enclosure.[2] Cover the work surface with absorbent bench paper.[2]
-
Transfer: Use a spatula to transfer small amounts of the powder to a weigh boat.[2] Avoid pouring directly from the main container to prevent generating dust.[2]
-
Cleaning: After weighing, carefully wipe down the spatula, weigh boat exterior, and the balance with a damp cloth. Dispose of the cloth as hazardous waste.
-
Storage: Tightly close the main container before removing it from the fume hood.[2]
Operational and Disposal Plans
A comprehensive safety plan extends beyond handling to include emergency preparedness and proper disposal.
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[9] Do NOT induce vomiting.[8][9] Seek immediate medical attention.
Spill Response
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material designed for chemical spills.
-
Gently sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
Solid Waste: All solid waste contaminated with Iso-proylFerulic acid (e.g., gloves, weigh boats, absorbent paper) must be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions should be collected in a labeled, leak-proof hazardous waste container.[11] Depending on local regulations, small amounts of acidic waste may be neutralized before disposal.[11] However, always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of chemical waste down the drain without explicit EHS approval.
Visualization of Safety Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling Iso-proylFerulic acid.
Caption: PPE selection process based on material form and task scale.
References
-
Safety Data Sheet: Pyruvic acid. Carl ROTH.
-
SAFETY DATA SHEET - Sigma-Aldrich (Product: 52411). Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich (Product: W296708). Sigma-Aldrich.
-
How to Dispose of Used Acid: A Safe and Responsible Guide. Greenflow.
-
Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich.
-
Personal Protective Equipment for Fragrance Oil. NI Candle Supplies.
-
Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. UAB Department of Environmental Health and Safety.
-
Personal Protective Equipment for Chemical Handling. Safely.io.
-
Safety data sheet - BASF Agro España. BASF.
-
SAFETY DATA SHEET - Fisher Scientific (Rosolic acid). Fisher Scientific.
-
Safety Data Sheet - Isoferulic Acid. Cayman Chemical.
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety.
-
Understanding Solvents and PPE for Chemical Safety. Contec Inc.
-
Powder Handling. AirClean Systems.
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Section 6C: Protective Equipment. Princeton University - Environmental Health and Safety.
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Acid Handling SOP. University of Utah - Office of Environmental Health & Safety.
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Overlooked Powder-Handling Hazards Impacting Transportation. Dekra.
-
Chapter 7 - Management Procedures For Specific Waste Types. Cornell University - Environmental Health and Safety.
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services - Chemical Hazards Emergency Medical Management (CHEMM).
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - National Institutes of Health (NIH).
-
Proper Disposal of Isolithocholic Acid: A Step-by-Step Guide. Benchchem.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
